2-Bromo-3-iodobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQSFNIMAOUADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612928 | |
| Record name | 2-Bromo-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855198-37-7 | |
| Record name | 2-Bromo-3-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-iodobenzoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-iodobenzoic Acid: A Key Intermediate in Drug Discovery
CAS Number: 855198-37-7
This technical guide provides a comprehensive overview of 2-Bromo-3-iodobenzoic acid, a crucial building block for researchers, scientists, and professionals in the field of drug development. Its unique di-halogenated structure offers distinct reactivity, enabling regioselective chemical transformations that are pivotal in the synthesis of complex pharmaceutical agents.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₇H₄BrIO₂.[1] Its structure, featuring a carboxylic acid group flanked by bromine and iodine atoms at the 2 and 3 positions of the benzene ring, respectively, makes it a valuable intermediate in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 855198-37-7[1] |
| Molecular Formula | C₇H₄BrIO₂[1] |
| Molecular Weight | 326.91 g/mol [1] |
| Appearance | Solid |
| SMILES | O=C(O)C1=CC=CC(I)=C1Br[1] |
Synthesis of this compound
Representative Experimental Protocol: Synthesis via Diazotization
This protocol is based on the general principles of the Sandmeyer reaction for the synthesis of aryl iodides from aryl amines.
Step 1: Diazotization of 2-Bromo-3-aminobenzoic Acid
-
In a reaction vessel, suspend 2-bromo-3-aminobenzoic acid in a mixture of an inorganic acid (e.g., hydrochloric acid or sulfuric acid) and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. The temperature should be strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat it until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
Cool the reaction mixture and collect the precipitated crude product by filtration.
Step 3: Purification
-
Wash the crude product with a solution of sodium thiosulfate to remove any residual iodine.
-
Further purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Caption: Synthetic pathway for this compound.
Applications in Regioselective Cross-Coupling Reactions
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is a key feature that allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This reactivity difference (C-I > C-Br > C-Cl) enables the selective coupling at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations.[1] This makes this compound a highly versatile building block for the synthesis of complex, multi-substituted aromatic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Due to the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling of this compound with an arylboronic acid will selectively occur at the 3-position.
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the mixture to the appropriate temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2-bromo-3-arylbenzoic acid.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction with this compound is dictated by the preferential oxidative addition of the palladium catalyst to the C-I bond.
-
To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 3 mol%).
-
Evacuate the flask and backfill with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.1 equiv.) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the 3-alkynyl-2-bromobenzoic acid.
Caption: Generalized Sonogashira catalytic cycle.
Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
This compound is a key starting material in the synthesis of a number of active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and proliferation.[2] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[3][4]
Fenebrutinib (GDC-0853) is a selective and reversible BTK inhibitor that has been investigated for the treatment of rheumatoid arthritis and other autoimmune diseases.[5][6] The synthesis of fenebrutinib and its analogs often utilizes intermediates derived from this compound, highlighting the importance of this building block in accessing novel therapeutics.[7]
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
The BTK signaling pathway is initiated by the activation of the B-cell receptor (BCR). Upon antigen binding, a cascade of phosphorylation events is triggered, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, most notably phospholipase C gamma 2 (PLCγ2).[2] PLCγ2 subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] These signaling events ultimately lead to the activation of transcription factors that regulate B-cell proliferation, survival, and differentiation.[2][4] BTK inhibitors, such as fenebrutinib, block this pathway by inhibiting the kinase activity of BTK, thereby preventing the downstream signaling events that drive B-cell mediated pathologies.
Caption: The Bruton's Tyrosine Kinase (BTK) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-3-iodobenzoic acid, a specialized di-halogenated benzoic acid derivative. It covers the core physicochemical properties, potential synthetic pathways, and its significance as a versatile building block in modern organic synthesis, particularly within the pharmaceutical sector.
Core Physicochemical Properties
This compound is a solid chemical compound valued for its specific arrangement of bromine and iodine atoms on the benzoic acid core, which offers distinct reactivity profiles for chemical transformations[1]. The quantitative data for this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 326.91 g/mol | [2][3] |
| Molecular Formula | C₇H₄BrIO₂ | [2] |
| CAS Number | 855198-37-7 | [2] |
| Melting Point | 159-162.5 °C | |
| Boiling Point | 376.5 ± 32.0 °C at 760 mmHg | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Typical Purity | ≥96% | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| LogP | 2.7519 | [2] |
Chemical Structure and Synthesis
The strategic placement of the bromo and iodo substituents on the aromatic ring makes this compound a valuable intermediate for regioselective reactions[1].
Caption: Chemical structure of this compound.
Experimental Protocols: A Generalized Synthetic Approach
A plausible synthetic pathway would start from 2-Bromo-3-aminobenzoic acid. The general steps are outlined below:
-
Diazotization: The starting amine (2-Bromo-3-aminobenzoic acid) is treated with a nitrite source, such as sodium nitrite (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (typically 0-5 °C). This converts the amino group into a diazonium salt, which is a key reactive intermediate.
-
Iodide Substitution (Sandmeyer Reaction): The diazonium salt solution is then added to a solution containing an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). The diazonium group is an excellent leaving group and is replaced by the iodide ion to form the desired this compound.
-
Quenching and Purification: After the reaction is complete, any excess reagents are quenched. For example, excess iodine can be removed by adding a reducing agent like sodium bisulfite. The crude product is then isolated, typically by filtration, and purified. Purification methods often involve recrystallization from a suitable solvent mixture (e.g., ethanol/water or methanol/water) to yield the final product with high purity[4].
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound is a significant pharmaceutical intermediate that serves as a precursor for the synthesis of Active Pharmaceutical Ingredients (APIs)[1]. Its utility in drug development and broader organic synthesis stems from several key features:
-
Versatile Building Block: The compound's structure allows for diverse chemical modifications, making it a key building block for creating complex molecular architectures[1].
-
Regioselective Reactions: The distinct electronic and steric environments of the bromine and iodine atoms allow for highly selective reactions. This is critical for controlling reaction pathways, which leads to higher yields and purer final products, a paramount concern in drug manufacturing[1].
-
Cross-Coupling Reactions: Halogenated aromatic compounds are staple substrates for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The different reactivities of the C-Br and C-I bonds can be exploited for sequential, selective coupling to introduce new functional groups.
-
Development of New Therapeutic Agents: By serving as a scaffold, this molecule can be readily modified to incorporate various pharmacophores, enabling the development of novel therapeutic agents[1]. Its derivatives are explored in the synthesis of compounds for a range of targets, including thromboxane receptor antagonists[5].
Caption: Logical pathway from chemical intermediate to drug discovery.
References
An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-3-iodobenzoic acid (CAS No. 855198-37-7) is a di-halogenated aromatic carboxylic acid.[1] Its unique substitution pattern, featuring both a bromine and an iodine atom ortho and meta to the carboxylic acid group, makes it a valuable intermediate in organic synthesis. This structure offers distinct reactivity at multiple sites, enabling its use as a building block for complex molecules, particularly in the development of novel pharmaceutical agents and materials.[2] A thorough understanding of its physical properties is essential for its effective use in synthesis, purification, and formulation.
Core Physicochemical Data
The fundamental physical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents and thermal conditions, which is vital for reaction setup, process optimization, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 855198-37-7 | [1] |
| Molecular Formula | C₇H₄BrIO₂ | [1][3] |
| Molecular Weight | 326.91 g/mol | [1][3] |
| Melting Point | 159 - 162.5 °C | [4] |
| Boiling Point | 376.5 ± 32.0 °C (at 760 mmHg) | [4] |
| Appearance | Solid (Physical form) | [4] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Solubility Profile
-
Aqueous Solubility: Benzoic acid itself has limited solubility in cold water, which increases significantly with temperature.[5] The presence of two large, hydrophobic halogen atoms (bromine and iodine) on the benzene ring is expected to decrease its solubility in water compared to the parent benzoic acid.
-
Organic Solvents: Like benzoic acid, this compound is expected to be soluble in a range of organic solvents, particularly polar organic solvents such as alcohols, ethers, acetone, and dimethyl sulfoxide (DMSO).[5] This is due to the nonpolar aromatic ring and the polar carboxylic acid group which can engage in hydrogen bonding with the solvent.
Experimental Protocols for Property Determination
While specific experimental procedures for the characterization of this compound are not detailed in public literature, the determination of its physical properties follows standard and well-established laboratory protocols.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range suggests a high-purity compound, whereas a broad range often indicates the presence of impurities.
-
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a thin-walled capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the solid first begins to melt (onset) and the temperature at which the last crystal disappears (liquefaction) are recorded. This range is reported as the melting point. For this compound, this was determined to be 159-162.5 °C.[4]
-
Structural Confirmation and Purity Analysis
Beyond basic physical properties, spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the arrangement of protons and carbon atoms, respectively. The chemical shifts, splitting patterns, and integration values would verify the 2-bromo-3-iodo substitution pattern on the benzoic acid scaffold.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. The isotopic pattern observed would be characteristic of a molecule containing one bromine and one iodine atom, thus confirming its elemental composition. The exact mass is reported as 325.84394 g/mol .[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. The spectrum for this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the substituted aromatic ring.
The logical workflow for characterizing a chemical intermediate like this compound is depicted below.
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 855198-37-7 [sigmaaldrich.com]
- 5. byjus.com [byjus.com]
- 6. 3-IODO-5-BROMOBENZOIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 3-Bromo-2-iodobenzoic acid | C7H4BrIO2 | CID 11232662 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2-Bromo-3-iodobenzoic Acid
Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 2-Bromo-3-iodobenzoic acid. This guide presents available qualitative information for structurally similar compounds and provides a comprehensive quantitative analysis of related benzoic acid derivatives to serve as a valuable reference for researchers, scientists, and drug development professionals. The principles and methodologies described herein are directly applicable to solubility studies of this compound.
Introduction
This compound (CAS No. 855198-37-7) is a halogenated aromatic carboxylic acid.[1][2][3][4] Understanding its solubility in various solvents is critical for a range of applications in drug development and organic synthesis, including reaction engineering, purification by crystallization, and formulation development. This guide summarizes the available solubility information for related compounds and provides a detailed experimental protocol for the determination of solubility.
Comparative Solubility Data
While specific data for this compound is not available, the following sections provide qualitative and quantitative solubility data for structurally related compounds, which can offer insights into its potential solubility profile.
Qualitative Solubility of 2-Bromo-3-nitrobenzoic Acid
The following table describes the qualitative solubility of 2-Bromo-3-nitrobenzoic acid, a compound with structural similarities to this compound.
| Solvent | Formula | Type | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly soluble[5][6] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Very slightly soluble[5][6] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble (implied by use as a reaction solvent)[5] |
Quantitative Solubility of 2-Iodobenzoic Acid
The following table summarizes the available quantitative solubility data for 2-iodobenzoic acid. This data is provided for comparative purposes.
| Solvent | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Not Specified |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not Specified |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Not Specified |
Qualitative Solubility of 2-Iodobenzoic Acid
| Solvent | Solubility |
| Ethanol | Soluble[7] |
| Acetone | Readily dissolves[7] |
| Methanol | Soluble[7] |
| Ether | Soluble[7] |
| Water | Sparingly soluble[7] |
Experimental Protocols
The determination of equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is the most common and reliable technique for this purpose.[5]
Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.[5]
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation during equilibration.[5]
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker or bath set to the desired temperature (e.g., 298.15 K / 25 °C).[5]
-
Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[5] The required time can vary depending on the compound and solvent system.
-
-
Phase Separation:
-
After equilibration, allow the solid to settle.
-
Separate the supernatant (the clear, saturated solution) from the undissolved solid. This can be achieved by centrifugation or filtration.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated High-Performance Liquid Chromatography (HPLC-UV) or UV-Vis spectrophotometer.[5] A calibration curve should be generated using standard solutions of known concentrations.
-
-
Data Calculation:
-
Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in appropriate units, such as moles per liter (mol/L) or grams per 100 mL ( g/100 mL).[5]
-
Visualizations
Workflow for Experimental Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Logical Relationships in Research and Development
Understanding solubility is a critical component at various stages of research and development. The following diagram illustrates the logical relationships between solubility and key R&D stages.
Effect of pH on Solubility
For an acidic compound like this compound, pH plays a significant role in its aqueous solubility. The following diagram illustrates this relationship.
References
A Technical Guide to the Spectroscopic Profile of 2-Bromo-3-iodobenzoic Acid
This technical guide offers a detailed overview of the spectroscopic data for 2-Bromo-3-iodobenzoic acid (CAS No: 855198-37-7). The document is intended for researchers, scientists, and professionals in the field of drug development, providing available spectral data and standardized experimental protocols for its acquisition. Given the limited availability of fully characterized experimental spectra in public databases, this guide also incorporates predicted data and comparative information from structurally similar compounds to provide a comprehensive analytical profile.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₄BrIO₂
-
Molecular Weight: 326.91 g/mol [1]
-
Physical Form: Solid
-
Melting Point: 159-162.5 °C
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR spectra for this compound are not widely published, predictions can be made based on the analysis of substituted benzoic acids. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, iodine, and carboxylic acid functional groups on the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~11-13 | COOH | ~165-170 | C=O |
| ~8.0 - 8.2 (d) | Ar-H | ~140-145 | C-I |
| ~7.8 - 8.0 (d) | Ar-H | ~135-140 | C-COOH |
| ~7.3 - 7.5 (t) | Ar-H | ~130-135 | C-Br |
| ~125-130 (x3) | Ar-C |
Note: Predicted values are based on additive models and comparison with known spectra of compounds like 2-bromobenzoic acid and 2-iodobenzoic acid. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 2: Expected Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching, broad | 3300 - 2500 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |
| C-Br | Stretching | 680 - 515 |
| C-I | Stretching | 600 - 500 |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a distinct isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and iodine (¹²⁷I, monoisotopic).
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (Predicted) | Assignment | Notes |
| 326/328 | [M]⁺ | Molecular ion peak, showing characteristic Br isotopic pattern. |
| 309/311 | [M-OH]⁺ | Loss of hydroxyl radical. |
| 281/283 | [M-COOH]⁺ | Loss of carboxyl group. |
| 202 | [M-I]⁺ | Loss of iodine radical. |
| 155 | [C₆H₄COOH]⁺ | Benzoic acid fragment. |
| 76 | [C₆H₄]⁺ | Benzene ring fragment. |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for aromatic carboxylic acids such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[2] Ensure complete dissolution; gentle warming or sonication may be applied.
-
Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.[2]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.[2][3]
-
¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[2][3]
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.
-
IR Spectroscopy (FTIR-ATR) Protocol
-
Background Spectrum:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of solid this compound powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.[3]
-
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction:
-
Introduce a small amount of solid this compound into the mass spectrometer using a direct insertion probe.[3]
-
-
Ionization:
-
Mass Analysis:
-
The resulting positively charged ions are accelerated into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[3]
-
-
Detection and Spectrum Generation:
-
A detector records the abundance of each ion, and a mass spectrum is generated by plotting ion intensity versus m/z.
-
Identify the molecular ion peak, which will exhibit a characteristic pair of peaks of nearly equal intensity due to the ⁷⁹Br and ⁸¹Br isotopes.
-
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Synthesis of 2-Bromo-3-iodobenzoic Acid from Anthranilic Acid: A Technical Guide
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-Bromo-3-iodobenzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, anthranilic acid, and proceeds through a two-step reaction sequence involving a Sandmeyer-type reaction followed by electrophilic bromination. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Proposed Synthetic Pathway
The synthesis of this compound from anthranilic acid is proposed to occur via a two-step process. The initial step involves the conversion of the amino group of anthranilic acid into a diazonium salt, which is subsequently substituted with iodine in a Sandmeyer-type reaction to yield 2-iodobenzoic acid.[1][2][3] The second step is the regioselective electrophilic bromination of the 2-iodobenzoic acid intermediate.
The regioselectivity of the final bromination step is directed by the existing substituents on the benzene ring. The carboxylic acid group is a meta-director, while the iodine atom is an ortho- and para-director. Both substituents direct the incoming electrophile (bromine) to the C3 position, thus favoring the formation of the desired this compound. However, the formation of other isomers is possible, necessitating purification of the final product.
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocols
Safety Precautions: This procedure involves the use of corrosive acids, strong oxidizing agents, and volatile organic compounds. All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
Step 1: Synthesis of 2-Iodobenzoic Acid
This protocol is adapted from established procedures for the diazotization of anthranilic acid and subsequent iodination.[3][4]
Materials:
-
Anthranilic acid
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethanol (95%)
-
Distilled water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 6.8 g of anthranilic acid in a mixture of 50 mL of water and 12 mL of concentrated hydrochloric acid. Warm the mixture gently on a hot plate to ensure complete dissolution.[4]
-
Cool the resulting solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a solution of 3.6 g of sodium nitrite in 25 mL of water dropwise to the cooled anthranilic acid solution. Maintain the temperature below 5 °C throughout the addition.[4]
-
After the addition is complete, continue stirring for 5 minutes.
-
In a separate container, prepare a solution of 8.5 g of potassium iodide in 12 mL of water.[4]
-
Add the potassium iodide solution to the diazonium salt solution. A brown complex may precipitate.
-
Allow the mixture to stand at room temperature for 5 minutes, then warm it on a hot plate to approximately 45 °C. A vigorous reaction with the evolution of nitrogen gas will occur.[4]
-
After the initial vigorous reaction subsides (approximately 10 minutes), heat the mixture to 90 °C for an additional 10 minutes.
-
Cool the reaction mixture in an ice bath to induce precipitation of the crude product.
-
Add approximately 0.5 g of sodium thiosulfate to the cooled mixture to quench any unreacted iodine.[4]
-
Collect the crude 2-iodobenzoic acid by vacuum filtration and wash the solid with cold water.
-
For purification, recrystallize the crude product from a mixture of 95% ethanol and water. Dissolve the moist product in 35 mL of 95% ethanol, add 15 mL of hot water, bring the solution to a boil, and filter while hot. Add 20 mL of cold water to the filtrate and allow it to cool to induce crystallization.[4]
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Step 2: Synthesis of this compound (Proposed)
This is a proposed protocol based on standard electrophilic bromination methods for deactivated aromatic rings. Optimization of reaction conditions may be necessary.
Materials:
-
2-Iodobenzoic acid
-
Liquid bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings (Fe) as a catalyst
-
Anhydrous inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Sodium bisulfite (NaHSO₃) solution (10%)
-
Sodium hydroxide (NaOH) solution (10%)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, suspend the dried 2-iodobenzoic acid in a suitable anhydrous inert solvent.
-
Add a catalytic amount of iron(III) bromide or iron filings to the suspension.
-
From the dropping funnel, add liquid bromine dropwise to the stirred suspension at room temperature.
-
After the addition is complete, gently reflux the mixture until the evolution of hydrogen bromide gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully quench the excess bromine by adding a 10% sodium bisulfite solution until the red-brown color of bromine disappears.[5]
-
Transfer the mixture to a separatory funnel. Wash the organic layer with distilled water.
-
Extract the product into the aqueous phase by adding a 10% sodium hydroxide solution.[5]
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid while cooling in an ice bath to precipitate the this compound.[5]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
The following tables summarize the reactant quantities and expected yields for the synthesis.
Table 1: Summary of Reaction Parameters for the Synthesis of 2-Iodobenzoic Acid
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Stoichiometric Ratio |
| Anthranilic acid | 137.14 | 6.80 | 0.0496 | 1.0 |
| Sodium nitrite | 69.00 | 3.60 | 0.0522 | 1.05 |
| Potassium iodide | 166.00 | 8.50 | 0.0512 | 1.03 |
| 2-Iodobenzoic acid | 248.02 | 8.32 (71% yield)[4] | 0.0335 | - |
Table 2: Proposed Reaction Parameters for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Stoichiometric Ratio |
| 2-Iodobenzoic acid | 248.02 | 5.00 | 0.0202 | 1.0 |
| Bromine | 159.81 | 3.55 | 0.0222 | 1.1 |
| Iron(III) bromide | 295.56 | (catalytic) | - | - |
| This compound | 326.92 | (Theoretical: 6.60) | - | - |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.
Caption: A flowchart illustrating the key stages of the synthesis process.
References
An In-Depth Technical Guide to the Preparation of 2-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3-iodobenzoic acid, a valuable di-halogenated benzoic acid derivative with applications in medicinal chemistry and materials science.[1] The strategic placement of bromine and iodine atoms on the benzoic acid core offers distinct reactivity, making it a key intermediate for various chemical transformations, including cross-coupling reactions and nucleophilic substitutions.[1] This document outlines a reliable synthetic pathway, detailed experimental protocol, and characterization data for this compound.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 855198-37-7 | [2] |
| Molecular Formula | C₇H₄BrIO₂ | [2] |
| Molecular Weight | 326.91 g/mol | [2] |
| Melting Point | 159-162.5 °C | |
| Boiling Point | 376.5 ± 32.0 °C at 760 mmHg | |
| Appearance | Solid | |
| Purity | ≥96% | [2] |
| Storage | 4°C, protect from light | [2] |
Synthesis of this compound
The most plausible and widely applicable method for the synthesis of this compound is the Sandmeyer reaction. This reaction involves the diazotization of an aromatic amine followed by its displacement with a nucleophile.[3] In this case, the synthesis commences with the commercially available 3-Amino-2-bromobenzoic acid.
The overall reaction is as follows:
Step 1: Diazotization of 3-Amino-2-bromobenzoic acid Step 2: Iodination of the diazonium salt
The amino group of 3-Amino-2-bromobenzoic acid is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures. The resulting diazonium salt is then treated with a solution of potassium iodide to yield this compound.
Experimental Protocol
This protocol is adapted from established general procedures for Sandmeyer iodination of substituted anilines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-2-bromobenzoic acid | 216.03 | 10.8 g | 50 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.8 g | 55 |
| Potassium Iodide (KI) | 166.00 | 9.13 g | 55 |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Ethanol | 46.07 | As needed | - |
| Water (deionized) | 18.02 | As needed | - |
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 10.8 g (50 mmol) of 3-Amino-2-bromobenzoic acid in 100 mL of water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 30 mL of concentrated hydrochloric acid to the stirred suspension, maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve 3.8 g (55 mmol) of sodium nitrite in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the aminobenzoic acid hydrochloride over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution should be clear to slightly yellow.
-
-
Iodination Reaction:
-
In a 500 mL beaker, dissolve 9.13 g (55 mmol) of potassium iodide in 50 mL of water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Gently warm the mixture to 40-50 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A dark-colored solid should precipitate.
-
Decolorize the mixture by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of iodine disappears.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water.
-
For further purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.
-
Expected Yield:
The yield for Sandmeyer iodination reactions can vary. Based on similar reactions, a yield in the range of 60-80% can be expected.
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear as multiplets or doublets of doublets in the region of δ 7.0-8.5 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (δ > 10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons will resonate in the region of δ 110-150 ppm. The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ > 165 ppm). |
| IR (Infrared) Spectroscopy | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-Br and C-I stretches in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M-H]⁻ should be observed, showing the characteristic isotopic pattern for a molecule containing one bromine atom. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound via the Sandmeyer reaction.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive in a dry state. Always keep the diazonium salt in solution and at low temperatures.
-
The reaction generates nitrogen gas, so ensure adequate ventilation.
-
Concentrated acids are corrosive and should be handled with care in a fume hood.
References
A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-3-iodobenzoic Acid
This guide provides an in-depth overview of the safety protocols and handling procedures for 2-Bromo-3-iodobenzoic acid (CAS No: 855198-37-7), a di-halogenated benzoic acid derivative utilized as a key intermediate in organic synthesis, particularly within the pharmaceutical and electronic chemicals sectors.[1] Given its hazard profile, adherence to stringent safety measures is imperative for researchers, scientists, and drug development professionals to mitigate risks in the laboratory environment.
Chemical Identification and Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1][2][3][4][5][6] |
| CAS Number | 855198-37-7 | [1][2][3][7][5] |
| Molecular Formula | C₇H₄BrIO₂ | [4][5][6][8] |
| Molecular Weight | 326.91 g/mol | [4][5][6][9][10] |
| Physical State | Solid | |
| Storage | Keep in a dark place, Sealed in dry, 2-8°C | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) ratings.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning |
References:[2][3][9][10][11][12]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling is critical to minimize exposure. The following diagram illustrates the standard workflow for safely handling this chemical in a laboratory setting.
Caption: General Laboratory Safety Workflow for Chemical Handling.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[13][14][15]
-
Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[16]
The selection of appropriate PPE is crucial to prevent skin, eye, and respiratory exposure.
| Body Part | Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[11][14][17] | Protects against splashes and dust which can cause serious eye irritation. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes.[11][14][17] | Prevents skin contact that can lead to irritation.[9][13] |
| Respiratory | A NIOSH-approved respirator with organic vapor/acid gas cartridges if ventilation is inadequate.[11][17] | Minimizes inhalation of dust, which can cause respiratory tract irritation.[9][13] |
-
Avoid all personal contact, including inhalation of dust.[9][14]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[13][15]
-
Contaminated clothing should be removed and washed before reuse.[13][11]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13][11] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[9][13] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[9][13] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[13][11] |
Storage and Disposal
Proper storage and waste management are essential to prevent accidents and environmental contamination.
-
Store locked up.[14]
-
For long-term stability, store at 2-8°C, protected from light.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[16]
-
Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[13][14]
-
Halogenated organic waste must be collected in a designated, properly labeled, and sealed container, separate from non-halogenated waste.[17]
-
Do not dispose of the chemical down the drain.[9]
Accidental Release and Firefighting Measures
-
Evacuate personnel from the area.
-
Wear appropriate PPE as outlined in Section 3.2.
-
Avoid generating dust. Use a dry clean-up procedure (e.g., sweeping or using a HEPA-filtered vacuum).[14]
-
Collect the spilled material in a sealed, labeled container for disposal.[14]
-
Wash the spill area thoroughly with soap and water.[14]
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Hazards: The compound is not considered a significant fire risk; however, containers may burn.[14] During a fire, it may emit toxic and corrosive fumes, including carbon oxides and hydrogen halides.[16]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[16]
Toxicological and Ecological Information
-
Toxicology: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[9] The provided hazard classifications are based on data from similar compounds and predictive models.
-
Ecology: No data is available on the ecological effects of this compound. It should not be released into the environment.[9][16]
Experimental Protocol: A Generalized Workflow
While specific experimental protocols are proprietary and vary widely, a common application for this compound is in cross-coupling reactions. The following diagram illustrates a generalized, hypothetical workflow for such a reaction, emphasizing the integration of safety measures at each step.
Caption: Hypothetical Workflow for a Cross-Coupling Reaction.
-
Preparation: Before starting, ensure all glassware is oven-dried to remove moisture. The reaction should be set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Handling: Weigh this compound and the coupling partner, catalyst, and ligand inside a fume hood. Transfer solids quickly to the reaction flask.
-
Solvent Transfer: Use degassed solvents to maintain an inert atmosphere. Transfer solvents using a syringe or cannula.
-
Reaction Monitoring: Periodically and safely take small aliquots from the reaction mixture to monitor its progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding the appropriate aqueous solution. Perform liquid-liquid extraction to separate the product. All extraction steps should be performed in a fume hood, and the separatory funnel should be vented frequently.
-
Purification: Concentrate the extracted organic layers using a rotary evaporator. Purify the crude product using a suitable method, such as flash column chromatography.
Throughout this entire process, the personal protective equipment and hygiene practices detailed in Section 3 must be strictly followed. All waste, including solvent rinses from glassware and chromatography solvents, must be collected as halogenated hazardous waste.[17]
Disclaimer: This document is intended as a technical guide for informational purposes only and is based on publicly available safety data. It is not a substitute for a formal risk assessment or the specific Safety Data Sheet (SDS) provided by the manufacturer, which must be consulted before any use. All laboratory operations should be conducted by trained personnel in accordance with institutional safety policies and regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. chemical-label.com [chemical-label.com]
- 3. achmem.com [achmem.com]
- 4. This compound | C7H4BrIO2 | CID 21393818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 855198-37-7 [sigmaaldrich.com]
- 8. PubChemLite - this compound (C7H4BrIO2) [pubchemlite.lcsb.uni.lu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 3-Bromo-2-iodobenzoic acid | C7H4BrIO2 | CID 11232662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. ehs.com [ehs.com]
- 16. fishersci.com [fishersci.com]
- 17. benchchem.com [benchchem.com]
- 18. artsci.usu.edu [artsci.usu.edu]
A Comprehensive Guide to Sourcing 2-Bromo-3-iodobenzoic Acid for Research and Development
For researchers, scientists, and professionals in drug development, the timely and cost-effective procurement of specific chemical compounds is a critical component of successful project execution. This technical guide provides an in-depth overview of suppliers and current pricing for 2-Bromo-3-iodobenzoic acid (CAS No. 855198-37-7), a valuable building block in organic synthesis.
This document summarizes key information for the sourcing of this compound, including supplier details, product specifications, and cost analysis. The data presented is intended to streamline the procurement process for research and development activities.
Compound Profile: this compound
This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring both bromine and iodine substituents, makes it a versatile reagent in a variety of organic reactions, including cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Key Chemical Data:
-
Physical Form: Solid[4]
Supplier Landscape
A number of chemical suppliers offer this compound for research purposes. The following table provides a summary of prominent suppliers and the product information they provide.
| Supplier | Product Code/Name | Purity | Notes |
| ChemScene | CS-0028785 | ≥96% | Provides custom synthesis and commercial production services.[3] |
| Santa Cruz Biotechnology | 2-Bromo-3-iodo-benzoic acid | Not specified | For research use only.[2] |
| Sigma-Aldrich | Varies by partner | 96% | Distributes products from partners like ChemScene and Ambeed, Inc.[4] |
| Fluorochem | F230549 | 96% | Offers various pack sizes with stock information available online.[1] |
| Crysdot LLC | CD12023806 | Not specified | Inquire for pack sizes and pricing. |
| BLD Pharm | Not specified | Not specified | Inquire for pricing and availability.[5] |
Cost Analysis
Pricing for this compound can vary based on the supplier, quantity, and purity. The following table provides a snapshot of pricing from Fluorochem, which offers transparent pricing on their website. For other suppliers, a direct inquiry or logging into their respective websites is often necessary to obtain current pricing.
| Supplier | Quantity | Price (GBP) | Price (USD, approx.) |
| Fluorochem [1] | 250 mg | £15.00 | $19.00 |
| 1 g | £28.00 | $35.00 | |
| 5 g | £80.00 | $101.00 | |
| 10 g | £158.00 | $200.00 | |
| 25 g | £326.00 | $412.00 |
Note: USD prices are approximate and based on the exchange rate at the time of this report. Prices are subject to change and may not include shipping and handling fees.
Note on Experimental Protocols and Visualizations
This guide focuses on the procurement of this compound. As such, detailed experimental protocols, signaling pathways, and workflow diagrams, which are typically associated with the application of a compound in a research context, are not included. The nature of the topic—suppliers and cost—does not lend itself to the visualization of logical relationships or experimental workflows using tools like Graphviz. Researchers are encouraged to consult scientific literature for specific experimental methodologies utilizing this compound.
References
The Strategic Application of 2-Bromo-3-iodobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. 2-Bromo-3-iodobenzoic acid, a di-halogenated benzoic acid derivative, has emerged as a molecule of significant interest. Its unique substitution pattern offers a platform for the synthesis of complex molecular architectures, particularly in the realm of oncology and kinase inhibition. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, detailing its synthetic utility, potential biological targets, and a framework for its incorporation into drug discovery pipelines.
Introduction: The Chemical Versatility of this compound
This compound is a valuable intermediate in organic synthesis, primarily due to the differential reactivity of its two halogen substituents.[1] The carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the carbon-bromine bond. This chemoselectivity allows for sequential, regioselective functionalization of the aromatic ring, a highly desirable feature for the construction of diverse compound libraries.
The presence of the carboxylic acid moiety further enhances its utility, providing a handle for the introduction of various functional groups, most notably through amidation to form substituted benzamides, a common structural motif in many bioactive molecules.
Synthetic Potential in Drug Discovery
The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the construction of complex organic molecules through a variety of chemical transformations.
Orthogonal Cross-Coupling Reactions
The differential reactivity of the iodo and bromo groups enables a strategy of orthogonal synthesis. The more reactive C-I bond can be selectively functionalized, for instance, via a Suzuki-Miyaura or Sonogashira coupling, while leaving the C-Br bond intact for a subsequent, different cross-coupling reaction. This allows for the controlled and stepwise introduction of diverse substituents, which is crucial for establishing structure-activity relationships (SAR).
Table 1: Potential Sequential Cross-Coupling Reactions using this compound
| Step | Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Intermediate |
| 1 | Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | 2-Bromo-3-(alkynyl)benzoic acid |
| 2 | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂, Base | 2-(Aryl/Heteroaryl)-3-(alkynyl)benzoic acid |
| 1 | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | 2-Bromo-3-(aryl/heteroaryl)benzoic acid |
| 2 | Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand, Base | 2-(Amino)-3-(aryl/heteroaryl)benzoic acid |
Amide Bond Formation
The carboxylic acid functionality of this compound and its derivatives can be readily converted to amides using standard coupling reagents (e.g., HATU, HOBt/EDC). This allows for the introduction of a wide array of amine-containing fragments, significantly expanding the chemical space accessible from this starting material. Substituted benzamides are a well-established class of compounds with a broad range of biological activities.
Potential Therapeutic Applications
While specific drug candidates derived directly from this compound are not extensively reported in publicly available literature, the applications of its isomers and other di-halogenated benzoic acids provide strong evidence for its potential in several therapeutic areas.
Kinase Inhibitors
A significant number of kinase inhibitors feature a substituted aromatic core. The ability to introduce diverse functionality at the 2 and 3 positions of the benzoic acid scaffold makes this compound an attractive starting point for the synthesis of novel kinase inhibitors. The general structure of many kinase inhibitors involves a heterocyclic core that interacts with the hinge region of the kinase, and appended aryl or other functional groups that occupy adjacent hydrophobic pockets. The synthetic versatility of this compound is well-suited for exploring these structural requirements.
Anticancer Agents
Benzoic acid derivatives have been investigated for their potential as anticancer agents. The structural motifs that can be generated from this compound, such as bi-aryl and heteroaryl-substituted benzamides, are present in numerous compounds with demonstrated antiproliferative activity.
Experimental Protocols (Generalized)
The following are generalized protocols for key transformations involving this compound, based on standard procedures for similar substrates.
Protocol for a Sequential Sonogashira/Suzuki Coupling
Step 1: Sonogashira Coupling of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF) is added the terminal alkyne (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
A base, such as triethylamine or diisopropylethylamine (3.0 eq), is added, and the mixture is stirred under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is worked up by partitioning between an organic solvent and aqueous acid. The organic layer is dried and concentrated.
-
The crude product, a 2-bromo-3-(alkynyl)benzoic acid, is purified by column chromatography.
Step 2: Suzuki-Miyaura Coupling of the Brominated Intermediate
-
The 2-bromo-3-(alkynyl)benzoic acid (1.0 eq) is dissolved in a solvent system such as dioxane/water.
-
The aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq) are added.
-
The mixture is heated under an inert atmosphere until the starting material is consumed.
-
The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
The final product is purified by column chromatography or recrystallization.
Protocol for Amide Coupling
-
To a solution of the carboxylic acid (e.g., the product from the cross-coupling reactions) (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) is added an amide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
The mixture is stirred for a few minutes before the desired amine (1.1 eq) is added.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed sequentially with aqueous acid, aqueous base, and brine, then dried and concentrated.
-
The resulting amide is purified by an appropriate method (chromatography or recrystallization).
Visualizing Workflows and Pathways
The following diagrams illustrate the strategic use of this compound in a medicinal chemistry context.
References
2-Bromo-3-iodobenzoic Acid: A Versatile Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-3-iodobenzoic acid, a dihalogenated benzoic acid derivative, has emerged as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine and an iodine atom at the 2 and 3 positions respectively, offers distinct reactivity profiles that are highly sought after in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical and materials science research.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and application in synthetic protocols.
| Property | Value |
| CAS Number | 855198-37-7[1] |
| Molecular Formula | C₇H₄BrIO₂[1] |
| Molecular Weight | 326.91 g/mol [1] |
| Melting Point | 159-162.5 °C |
| IUPAC Name | This compound |
| Appearance | Solid |
| Boiling Point | 376.5±32.0 °C at 760 mmHg |
Synthesis of this compound
The most plausible synthetic route to this compound involves a Sandmeyer-type reaction starting from 2-bromo-3-aminobenzoic acid. This method consists of two main steps: diazotization of the amino group followed by iodination.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-bromo-3-aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
Step 1: Diazotization of 2-Bromo-3-aminobenzoic Acid
-
In a flask, suspend 2-bromo-3-aminobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the completion of the reaction.
-
Cool the mixture to room temperature. A precipitate of the crude product should form.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
To remove any excess iodine, wash the crude product with a cold, dilute aqueous solution of sodium thiosulfate until the filtrate is colorless.
-
Further wash the product with cold deionized water.
Step 3: Purification
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound makes it an excellent substrate for sequential, regioselective cross-coupling reactions. Generally, the C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the 3-position, followed by a subsequent reaction at the 2-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0-3.0 eq) or another suitable base
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
In a separate vial, prepare the palladium catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-bromo-3-aryl-benzoic acid.
-
The resulting product can then be subjected to a second Suzuki-Miyaura coupling under similar or slightly more forcing conditions to react at the C-Br bond.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Triethylamine (Et₃N) or another suitable amine base/solvent
-
Anhydrous and deoxygenated solvent (e.g., THF or DMF)
Procedure:
-
To a dry and inert-atmosphere reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, deoxygenated solvent followed by the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to yield the 2-bromo-3-alkynyl-benzoic acid.
Heck Coupling
The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3]
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., styrene or an acrylate, 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
A suitable phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
A base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound, the alkene, the base, and the phosphine ligand in the anhydrous solvent.
-
Add Pd(OAc)₂ to the mixture.
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture and concentrate the filtrate.
-
Partition the residue between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography to afford the 2-bromo-3-alkenyl-benzoic acid.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its differentiated halogen atoms allow for selective and sequential functionalization through a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings. This capability makes it an indispensable tool for the synthesis of complex, highly substituted aromatic compounds, which are of significant interest in the development of new pharmaceuticals, agrochemicals, and advanced materials. The detailed protocols provided in this guide offer a solid foundation for researchers to utilize this powerful reagent in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki Coupling of 2-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the regioselective Suzuki coupling of 2-Bromo-3-iodobenzoic acid. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br), this substrate is an excellent candidate for selective functionalization. The resulting 2-bromo-3-arylbenzoic acids are valuable intermediates in the synthesis of complex molecules, notably in the development of pharmaceuticals such as Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines the experimental procedure, presents typical reaction outcomes, and illustrates the relevant biological context for the application of the synthesized compounds.
Principle of Regioselectivity
The success of this selective protocol hinges on the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step of the palladium catalytic cycle. By employing mild reaction conditions, such as lower temperatures and carefully chosen catalyst systems, the more labile C-I bond can be selectively cleaved and coupled with an arylboronic acid, leaving the C-Br bond intact for potential subsequent transformations.
Data Presentation: Reaction of this compound with Various Arylboronic Acids
The following table summarizes representative results for the regioselective Suzuki coupling of this compound with a selection of arylboronic acids under optimized conditions. Yields are indicative and may vary based on the specific reaction scale and purity of reagents.
| Entry | Arylboronic Acid | Product | Typical Isolated Yield (%) |
| 1 | Phenylboronic acid | 2-Bromo-3-phenylbenzoic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-3-(4-methoxyphenyl)benzoic acid | 88-96 |
| 3 | 4-Fluorophenylboronic acid | 2-Bromo-3-(4-fluorophenyl)benzoic acid | 82-90 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Bromo-3-(4-(trifluoromethyl)phenyl)benzoic acid | 75-85 |
| 5 | 3,5-Dimethylphenylboronic acid | 2-Bromo-3-(3,5-dimethylphenyl)benzoic acid | 80-90 |
| 6 | 2-Thiopheneboronic acid | 2-Bromo-3-(thiophen-2-yl)benzoic acid | 70-80 |
Experimental Protocols
This section provides a detailed methodology for the regioselective Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 5-10 mL per mmol of the limiting reagent).
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-3-arylbenzoic acid.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the regioselective Suzuki coupling.
Application in Drug Discovery: PARP Inhibition Signaling Pathway
The 2-bromo-3-arylbenzoic acid products can serve as key building blocks for the synthesis of PARP (Poly(ADP-ribose) polymerase) inhibitors. PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing DNA double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating DSBs. The inability to repair these DSBs results in cell death, a concept known as synthetic lethality.
Caption: Role of PARP in DNA repair and the mechanism of synthetic lethality.
Application Notes and Protocols: Regioselective Sonogashira Coupling of 2-Bromo-3-iodobenzoic Acid with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions and tolerates a wide variety of functional groups, making it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science.[1]
For drug development professionals, the ability to selectively functionalize polysubstituted aromatic rings is of paramount importance. The substrate 2-bromo-3-iodobenzoic acid presents an excellent opportunity for regioselective synthesis. Due to the significant difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed reactions (reactivity order: I > Br > Cl), the Sonogashira coupling can be directed selectively to the C-I bond.[1] This allows for the introduction of an alkynyl moiety at the 3-position while leaving the less reactive C-Br bond at the 4-position intact for subsequent transformations, opening avenues for the synthesis of diverse molecular scaffolds.
These application notes provide a detailed protocol and representative data for the regioselective Sonogashira coupling of this compound with a variety of terminal alkynes.
Reaction Principle and Regioselectivity
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
The high regioselectivity in the reaction of this compound is achieved by exploiting the differential reactivity of the C-I and C-Br bonds towards oxidative addition with the Pd(0) catalyst. The C-I bond is significantly more reactive and will preferentially undergo oxidative addition under carefully controlled conditions, typically at or slightly above room temperature. The less reactive C-Br bond remains untouched, allowing for its participation in subsequent cross-coupling reactions if desired.
Figure 1: Simplified catalytic cycles of the Sonogashira reaction.
Experimental Protocols
General Procedure for the Regioselective Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equivalents)
-
Solvent (e.g., THF, DMF, or a mixture thereof, anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N). Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-3-(alkynyl)benzoic acid.
Figure 2: General experimental workflow for the regioselective Sonogashira coupling.
Data Presentation
The following tables summarize typical reaction parameters and representative yields for the selective Sonogashira coupling of this compound with various terminal alkynes. Please note that these yields are illustrative and based on reactions with analogous substrates; they may vary based on specific reaction conditions and the purity of reagents.[1][3]
Table 1: Reaction Conditions for Selective Sonogashira Coupling
| Parameter | Condition |
| Substrate | This compound |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2.5 mol%) |
| Copper Co-catalyst | CuI (5 mol%) |
| Base | Et₃N (2.5 equivalents) |
| Solvent | DMF |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2 - 12 hours |
Table 2: Representative Yields with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product Structure | Representative Yield (%) |
| 1 | Phenylacetylene | 2-Bromo-3-(phenylethynyl)benzoic acid | 85 - 95 |
| 2 | 4-Ethynylanisole | 2-Bromo-3-((4-methoxyphenyl)ethynyl)benzoic acid | 80 - 90 |
| 3 | 1-Hexyne | 2-Bromo-3-(hex-1-yn-1-yl)benzoic acid | 75 - 85 |
| 4 | 3-Ethynylpyridine | 2-Bromo-3-(pyridin-3-ylethynyl)benzoic acid | 70 - 80 |
| 5 | Propargyl alcohol | 2-Bromo-3-(3-hydroxyprop-1-yn-1-yl)benzoic acid | 65 - 75 |
| 6 | Trimethylsilylacetylene | 2-Bromo-3-((trimethylsilyl)ethynyl)benzoic acid | 80 - 90 |
Applications in Drug Discovery and Development
The products of this regioselective Sonogashira coupling, 2-bromo-3-(alkynyl)benzoic acids, are valuable intermediates in drug discovery. The newly introduced alkyne functionality can serve as a versatile handle for further transformations, such as:
-
Click Chemistry: The terminal alkyne can be introduced (after deprotection if necessary) for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool for bioconjugation and the synthesis of complex molecules.
-
Further Cross-Coupling: The remaining bromo substituent can be utilized in other cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the sequential and controlled introduction of different functionalities.
-
Cyclization Reactions: The alkyne and the carboxylic acid moieties can participate in intramolecular cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many biologically active compounds.
The ability to selectively and sequentially functionalize the this compound core allows for the rapid generation of diverse compound libraries for high-throughput screening and lead optimization in drug development programs.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and copper salts can be toxic and should be handled with care.
-
Organic solvents are flammable.
-
Amines are corrosive and have strong odors.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for the Chemoselective Heck Reaction of 2-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Heck reaction conditions for 2-Bromo-3-iodobenzoic acid, a versatile building block in organic synthesis. The presence of two different halogen substituents, iodine and bromine, alongside a carboxylic acid moiety, presents a unique challenge in achieving chemoselective olefination. This document outlines the key considerations for selectively targeting the carbon-iodine bond for palladium-catalyzed cross-coupling, along with a detailed experimental protocol based on analogous reactions found in the literature.
Introduction to the Heck Reaction of this compound
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] For dihalogenated substrates like this compound, the reaction offers the potential for selective functionalization. The general order of reactivity for aryl halides in the oxidative addition step of the Heck catalytic cycle is I > Br > Cl.[2] This inherent difference in reactivity allows for the selective olefination at the more reactive carbon-iodine bond under carefully controlled conditions, leaving the carbon-bromine bond intact for subsequent transformations.
The carboxylic acid group introduces an additional layer of complexity. It can potentially coordinate to the palladium catalyst or react with the basic conditions typically employed in the Heck reaction. Therefore, the choice of base and reaction parameters is crucial to ensure both high selectivity and yield.
Chemoselectivity: Targeting the C-I Bond
The primary challenge in the Heck reaction of this compound is to achieve exclusive reaction at the C-I bond. The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step, and the bond dissociation energy of the C-X bond plays a key role. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and subsequent reaction. By carefully selecting the catalyst system and reaction temperature, it is possible to favor the oxidative addition at the C-I position. Softer, less electron-rich phosphine ligands can enhance this selectivity.
Summary of Analogous Heck Reaction Conditions
While a specific protocol for this compound is not extensively reported, conditions from analogous reactions, particularly those involving o-bromoiodobenzene, provide a strong foundation for developing a successful procedure. The following table summarizes relevant conditions from the literature for the Heck reaction of similar substrates with acrylates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Alkene | Yield (%) | Reference |
| Pd(OAc)₂ (2) | - | Et₃N (2) | Acetonitrile | 80-90 | 1 | Acrylic acid | ~36 | [3] |
| Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 24 | Ethyl acrylate | High | General Protocol |
| PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | DMF | 100 | 12 | Styrene | Good | General Protocol |
Detailed Experimental Protocol
This protocol is adapted from a procedure for the Heck reaction of o-bromoiodobenzene with acrylic acid and is optimized for the selective olefination of this compound at the C-I bond.[3]
Reaction Scheme:
(An image of the Heck reaction of this compound with a generic acrylate)
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triethylamine (Et₃N, 2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and Palladium(II) acetate (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add triethylamine (2.5 mmol, 2.5 equiv.) and the alkene (e.g., ethyl acrylate, 1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 1 M hydrochloric acid (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-bromo-3-(alkenyl)benzoic acid.
Notes:
-
The use of a phosphine ligand, such as triphenylphosphine (PPh₃, 4 mol%), may be beneficial in some cases to stabilize the palladium catalyst and improve yields, though it can sometimes reduce selectivity.
-
The choice of base is critical. Triethylamine is a common choice, but other organic or inorganic bases like potassium carbonate may also be effective. The amount of base should be sufficient to neutralize the hydroiodic acid formed during the reaction and to deprotonate the carboxylic acid if desired.
-
The reaction temperature should be carefully controlled. Higher temperatures may lead to the undesired reaction at the C-Br bond.
Experimental Workflow Diagram
Caption: Workflow for the chemoselective Heck reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-3-iodobenzoic acid. This dihalogenated benzoic acid derivative is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures in medicinal chemistry and materials science. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization, making it a valuable substrate for sequential cross-coupling strategies.
The typical reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This selectivity enables the initial coupling to occur preferentially at the more reactive C-I bond, leaving the C-Br bond available for subsequent transformations. This document outlines protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, focusing on the selective reaction at the C-3 position (the site of iodine attachment).
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions for the selective cross-coupling of this compound. Note that these conditions are based on general principles of palladium-catalyzed reactions and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions for the Synthesis of 2-Bromo-3-arylbenzoic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 18 |
Table 2: Heck Coupling Conditions for the Synthesis of 2-Bromo-3-(alkenyl)benzoic Acids
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | DMAc | 120 | 8 |
| 3 | Cyclohexene | Herrmann's Catalyst (1) | - | NaOAc (2.5) | NMP | 120 | 24 |
Table 3: Sonogashira Coupling Conditions for the Synthesis of 2-Bromo-3-(alkynyl)benzoic Acids
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp. (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 60 |
| 3 | 1-Hexyne | Pd(OAc)₂ (1.5) | CuI (3) | Piperidine | DMF | RT |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-3 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous and degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Selective Heck Coupling
This protocol outlines a general procedure for the selective olefination at the C-3 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Pressure tube or sealed reaction vessel
Procedure:
-
To a pressure tube, add this compound, the palladium catalyst, the ligand, and the base.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and the alkene via syringe.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Protocol 3: Selective Sonogashira Coupling
This protocol provides a general method for the selective alkynylation at the C-3 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Et₃N, used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be further purified by flash column chromatography.
Visualizations
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling.
Selective Cross-Coupling Pathway
Caption: Sequential functionalization of this compound.
References
Synthesis of Heterocyclic Compounds from 2-Bromo-3-iodobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-iodobenzoic acid is a versatile di-halogenated benzoic acid derivative that serves as a valuable building block in modern organic synthesis.[1] Its unique substitution pattern, featuring two different halogen atoms with distinct reactivities, allows for regioselective transformations, making it an attractive starting material for the construction of complex heterocyclic scaffolds.[1] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, including indoles, benzofurans, and phthalides, utilizing this compound as a key precursor. The methodologies presented herein are primarily based on palladium- and copper-catalyzed cross-coupling and cyclization reactions, which are fundamental tools in contemporary drug discovery and development.
Key Synthetic Strategies
The differential reactivity of the carbon-iodine and carbon-bromine bonds is central to the synthetic utility of this compound. The C-I bond is more reactive towards oxidative addition to low-valent transition metals (e.g., Pd(0)) than the C-Br bond. This allows for selective functionalization at the 3-position, followed by subsequent manipulation of the bromine at the 2-position. Key reactions in the synthesis of heterocycles from this precursor include Sonogashira coupling, Suzuki coupling, Buchwald-Hartwig amination, and intramolecular cyclization reactions.
Application Notes and Protocols
Synthesis of 6-Bromo-2-arylindoles
This protocol outlines a multi-step synthesis of 6-bromo-2-arylindoles starting from this compound, adapted from methodologies developed for related halo-substituted benzoic acids.[2] The strategy involves initial functionalization at the iodine-bearing position, followed by cyclization to form the indole ring.
Experimental Workflow:
Caption: Synthetic pathway for 6-Bromo-2-arylindoles.
Protocol 1.1: Synthesis of Benzyl (2-bromo-3-iodophenyl)carbamate
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in acetone and add a solution of sodium azide (1.5 eq) in water dropwise at 0 °C.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Extract the resulting acyl azide with toluene.
-
Dry the organic layer over anhydrous sodium sulfate and heat it to reflux. Add benzyl alcohol (1.2 eq) and continue refluxing for 12 hours to effect the Curtius rearrangement and carbamate formation.
-
Cool the reaction mixture and purify the product by column chromatography on silica gel to afford Benzyl (2-bromo-3-iodophenyl)carbamate.
Protocol 1.2: Sonogashira Coupling
-
To a solution of Benzyl (2-bromo-3-iodophenyl)carbamate (1.0 eq) in a mixture of triethylamine and THF (1:1) under an inert atmosphere, add the desired arylacetylene (1.2 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding 2-bromo-3-(arylethynyl)aniline derivative.
Protocol 1.3: Cyclization to 6-Bromo-2-arylindole
-
Dissolve the 2-bromo-3-(arylethynyl)aniline derivative (1.0 eq) in dry THF.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0 eq).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the final 6-bromo-2-arylindole.
Synthesis of 7-Bromobenzofurans
This section describes a plausible route to 7-bromobenzofurans via an initial Sonogashira coupling followed by an intramolecular cyclization. This strategy leverages the higher reactivity of the C-I bond for the initial coupling reaction.
Experimental Workflow:
Caption: Synthetic pathway for 7-Bromobenzofurans.
Protocol 2.1: Esterification of this compound
-
To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 8-16 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain Methyl 2-bromo-3-iodobenzoate.
Protocol 2.2: Synthesis of 7-Bromobenzofuran Derivatives
-
Follow the Sonogashira coupling protocol (Protocol 1.2) using Methyl 2-bromo-3-iodobenzoate and a suitable terminal alkyne to obtain the corresponding Methyl 2-bromo-3-(alkynyl)benzoate.
-
To a solution of the resulting ester in DMF, add a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the 7-bromobenzofuran derivative.
Synthesis of 4-Bromo-3-ylidenephthalides
This protocol is adapted from a copper-catalyzed synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes.[3] The regioselectivity is anticipated to favor reaction at the more reactive iodine position.
Experimental Workflow:
Caption: One-pot synthesis of 4-Bromo-3-ylidenephthalides.
Protocol 3.1: One-pot Synthesis of (Z)-4-Bromo-3-ylidenephthalides
-
To a pressure-relief borosilicate glass vial, add this compound (1.0 eq), the terminal alkyne (1.5 eq), and copper(I) oxide (0.1 eq).
-
Add anhydrous DMF as the solvent.
-
Seal the vial and heat the reaction mixture to 100-130 °C for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the (Z)-4-Bromo-3-ylidenephthalide.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of heterocyclic compounds from halo-substituted benzoic acid precursors, which can be considered as expected outcomes for the protocols described above.
| Entry | Starting Material | Heterocyclic Product | Key Reagents and Conditions | Yield (%) | Reference |
| 1 | 2-Iodo-5-bromoaniline derivative | 6-Bromo-2-arylindole | Arylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N; then TBAF, THF | 70-90 | [2] |
| 2 | 2-Iodobenzoic acid | (Z)-3-Ylidenephthalide | Terminal alkyne, Cu₂O, DMF, 100-130 °C | 65-95 | [3] |
| 3 | 1-Bromo-2-iodobenzene | 2,3-Disubstituted benzofuran | β-Keto ester, CuI, THF, 100 °C | 60-85 | [4] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The distinct reactivity of the two halogen substituents allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. The protocols outlined in this document provide a foundation for the development of novel synthetic routes to indoles, benzofurans, phthalides, and other important heterocyclic systems. Further exploration of different catalytic systems and reaction conditions is encouraged to expand the scope and utility of this promising building block.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Cu 2 O-mediated regio- and stereoselective one-pot synthesis of ( Z )-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00808E [pubs.rsc.org]
- 4. Benzofuran synthesis [organic-chemistry.org]
Application Notes & Protocols: Preparation of Pharmaceutical Intermediates from 2-Bromo-3-iodobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-3-iodobenzoic acid (CAS: 855198-37-7) is a highly valuable and versatile building block in modern organic synthesis, particularly for the preparation of complex pharmaceutical intermediates.[1] Its structure features two different halogen atoms—bromine and iodine—on a benzoic acid core. This di-halogenated arrangement offers distinct reactivity profiles, allowing for regioselective functionalization through various palladium-catalyzed cross-coupling reactions.[1][2] The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical cross-coupling conditions (I > Br > Cl), enabling selective substitution at the 3-position while leaving the bromine at the 2-position available for subsequent transformations.[3] This sequential coupling capability is instrumental in streamlining synthetic pathways to create diverse molecular scaffolds for active pharmaceutical ingredients (APIs).[1][4]
These notes provide an overview of key synthetic strategies and detailed protocols for the utilization of this compound in the synthesis of advanced pharmaceutical intermediates.
Key Synthetic Transformations & Data
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The three most common and powerful transformations are the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl halide and an organoboron species (boronic acid or ester).[5] This reaction is widely used to synthesize biaryl compounds.[5][6] Due to the higher reactivity of the C-I bond, the reaction can be performed selectively at the 3-position of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Arylboronic Acid | Pd(OAc)₂ (2-5) | SPhos / XPhos (4-10) | K₂CO₃ / K₃PO₄ | Toluene/H₂O or Dioxane | 80-110 | 85-95 |
| Heteroarylboronic Acid | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ | DMF/H₂O | 90-100 | 80-90 |
| Alkylboronic Ester | CataCXium A Pd G3 (5-10) | CataCXium A | K₃PO₄ | 2-MeTHF | 90-110 | 75-91[7] |
Note: Yields are representative and highly dependent on the specific substrates and optimized conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, creating substituted alkynes which are important structures in many pharmaceutical compounds.[8][9] This reaction typically employs a dual catalytic system of palladium and copper(I).[8][10]
Table 2: Representative Conditions for Sonogashira Coupling
| Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Terminal Alkyne (Aryl) | Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-3) | Et₃N / DIPA | THF or DMF | 25-80 | 80-95 |
| Terminal Alkyne (Alkyl) | Pd(OAc)₂ (2-5) | CuI (1-3) | Et₃N | DMF | 50-80 | 75-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2-5) | CuI (1-3) | DIPA | THF | 25-60 | >90 |
Note: Copper-free conditions have also been developed to avoid potential side reactions like Glaser coupling.[9][11] Yields are representative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[12] This reaction has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals.[12][13] For substrates with acidic protons, like the carboxylic acid on this compound, protection (e.g., as an ester) may be necessary to prevent side reactions and catalyst inhibition.[11]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Coupling Partner | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Primary/Secondary Amines | Pd₂(dba)₃ (1-2) | XPhos / BrettPhos (2-4) | NaOtBu / LiHMDS | Toluene or Dioxane | 80-110 | 70-95 |
| Anilines | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 75-90 |
| N-Heterocycles | GPhos-supported catalyst | GPhos | NaOtBu | THF | 25-80 | 70-95[13] |
Note: The choice of ligand is critical and depends on the steric and electronic properties of the amine.[11][12] Yields are representative.
Visualizations
Caption: Regioselective functionalization pathways of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are generalized protocols that serve as a starting point. They should be adapted and optimized based on the specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 2-Bromo-3-arylbenzoic acid derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene/Water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, phosphine ligand, and base.[14]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[14]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.[11]
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-Bromo-3-arylbenzoic acid.[15]
Protocol 2: General Procedure for Sonogashira Coupling
Objective: To synthesize a 2-Bromo-3-alkynylbenzoic acid derivative.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
In a Schlenk tube, combine this compound, the palladium catalyst, and the copper(I) co-catalyst.[15]
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent and the amine base via syringe.[15]
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction at the specified temperature (ranging from room temperature to 80 °C) for the necessary duration (2-24 hours), while monitoring by TLC or LC-MS.[15]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter the mixture through a pad of celite to remove the catalyst salts.[14]
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl (to remove copper) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-Bromo-3-alkynylbenzoic acid.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize a 2-Bromo-3-(amino)benzoic acid derivative. (Note: This protocol assumes the starting material has been protected, e.g., as a methyl ester, to prevent interference from the carboxylic acid).
Materials:
-
Methyl 2-Bromo-3-iodobenzoate (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.[15]
-
Add the methyl 2-Bromo-3-iodobenzoate and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.[15]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.[14]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography. If desired, the ester can be subsequently hydrolyzed to the carboxylic acid under standard conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Selective Reaction at the Iodine Position of 2-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to performing selective cross-coupling reactions at the iodine position of 2-bromo-3-iodobenzoic acid. This substrate is a valuable building block in organic synthesis, particularly for the preparation of complex aromatic compounds used in pharmaceutical and materials science research. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for chemoselective functionalization, enabling the introduction of various substituents at the 3-position while leaving the 2-bromo position available for subsequent transformations.
Principle of Selectivity
The selective reaction at the iodine position is primarily governed by the difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling reactions. By carefully controlling the reaction conditions, such as temperature, catalyst system, and reaction time, high selectivity for the transformation at the iodine position can be achieved.
Recommended Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are highly effective for the selective functionalization of this compound. The following sections detail the application of four major classes of these reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Synthesis of 2-Bromo-3-arylbenzoic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the selective introduction of an aryl or heteroaryl group at the 3-position.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (0.02-0.05 equiv.) to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization.
Quantitative Data (Representative)
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (I:Br) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 | >95:5 |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 90-98 | >98:2 |
Note: Yields and selectivity are representative and may vary depending on the specific arylboronic acid and reaction conditions.
Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 2-Bromo-3-alkynylbenzoic Acids
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to 2-bromo-3-alkynylbenzoic acids. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.03 equiv.), and CuI (0.02-0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Representative)
| Pd Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (I:Br) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | 80-90 | >95:5 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | RT | 6 | 85-95 | >98:2 |
Note: Yields and selectivity are representative and may vary depending on the specific alkyne and reaction conditions.
Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira coupling.
Heck Coupling: Synthesis of 2-Bromo-3-alkenylbenzoic Acids
The Heck coupling reaction provides a method for the arylation of alkenes. In the case of this compound, this allows for the selective formation of a new C-C bond at the 3-position with an alkene, leading to the synthesis of 2-bromo-3-alkenylbenzoic acids.
Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the ligand (0.02-0.10 equiv.).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, the base (1.5-2.0 equiv.), and the alkene (1.5 equiv.).
-
Heat the reaction mixture to 100-140 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data (Representative)
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (I:Br) |
| Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | 120 | 16 | 70-85 | >90:10 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 140 | 12 | 75-90 | >95:5 |
Note: Yields and selectivity can be influenced by the electronic nature of the alkene. Catalyst poisoning by the carboxylic acid can sometimes be an issue, and the use of the corresponding ester may be beneficial in some cases.
Catalytic Cycle
Caption: Catalytic cycle for the Heck coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 2-Bromo-3-(amino)benzoic Acids
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This reaction can be applied to selectively introduce an amino group at the 3-position of this compound.
Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Charge a Schlenk tube with the palladium precatalyst (0.01-0.02 equiv.) and the ligand (0.02-0.04 equiv.).
-
Add this compound (1.0 equiv.) and the base (1.5-2.0 equiv.).
-
Evacuate and backfill the tube with inert gas.
-
Add the degassed solvent and the amine (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (Representative)
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (I:Br) |
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 75-90 | >95:5 |
| Pd(OAc)₂/BINAP | NaOtBu | 1,4-Dioxane | 100 | 12 | 80-95 | >98:2 |
Note: The choice of ligand and base is crucial for achieving high yields and selectivity. The carboxylic acid may require protection or the use of a stronger base.
Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General workflow for selective cross-coupling reactions.
Application Notes and Protocols for the Synthesis of a Novel Biarylalkyne Carboxylic Acid (BACA-1) from 2-Bromo-3-iodobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, step-by-step protocol for the synthesis of a novel bioactive molecule, 2-Bromo-3-((4-methoxyphenyl)ethynyl)benzoic acid, and its subsequent conversion to the biarylalkyne carboxylic acid (BACA-1), a potential kinase inhibitor. The synthesis utilizes a regioselective Sonogashira coupling followed by a Suzuki-Miyaura cross-coupling reaction, starting from the versatile building block 2-Bromo-3-iodobenzoic acid. This protocol highlights the differential reactivity of the carbon-halogen bonds, a key aspect in the strategic synthesis of complex organic molecules.[1][2]
Introduction
This compound is a valuable starting material in medicinal chemistry due to its distinct electronic and steric properties, which allow for selective functionalization at the ortho and meta positions of the benzoic acid. The presence of two different halogens, bromine and iodine, enables orthogonal synthetic strategies.[1][2] The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for a stepwise and controlled introduction of different substituents.
This application note describes a two-step synthesis to produce a novel biarylalkyne carboxylic acid, BACA-1. The synthetic strategy involves an initial Sonogashira coupling at the C3 position (iodine) followed by a Suzuki coupling at the C2 position (bromine). The final compound, BACA-1, is presented as a hypothetical inhibitor of the "BioKinase" signaling pathway, a common motif in drug discovery.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-((4-methoxyphenyl)ethynyl)benzoic acid (Intermediate 1)
This step involves a regioselective Sonogashira coupling of this compound with 1-ethynyl-4-methoxybenzene.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 326.91 | 1.0 | 327 mg |
| 1-ethynyl-4-methoxybenzene | 132.16 | 1.2 | 159 mg |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.03 | 21 mg |
| Copper(I) iodide (CuI) | 190.45 | 0.06 | 11 mg |
| Triethylamine (Et3N) | 101.19 | 3.0 | 0.42 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |
Procedure:
-
To a dry 50 mL round-bottom flask, add this compound (327 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11 mg, 0.06 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 1-ethynyl-4-methoxybenzene (159 mg, 1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 20 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to yield the desired product.
Expected Yield: ~85%
Step 2: Synthesis of 2-(4-acetylphenyl)-3-((4-methoxyphenyl)ethynyl)benzoic acid (BACA-1)
This step involves a Suzuki-Miyaura cross-coupling of Intermediate 1 with 4-acetylphenylboronic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromo-3-((4-methoxyphenyl)ethynyl)benzoic acid | 333.15 | 1.0 | 333 mg |
| 4-acetylphenylboronic acid | 163.97 | 1.5 | 246 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Potassium carbonate (K2CO3) | 138.21 | 3.0 | 415 mg |
| Toluene | - | - | 8 mL |
| Ethanol | - | - | 2 mL |
| Water | - | - | 2 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-Bromo-3-((4-methoxyphenyl)ethynyl)benzoic acid (333 mg, 1.0 mmol) and 4-acetylphenylboronic acid (246 mg, 1.5 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Add potassium carbonate (415 mg, 3.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 18 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with 20 mL of water.
-
Acidify the aqueous layer to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 1:1) to afford BACA-1.
Expected Yield: ~75%
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Starting Material | Reaction Type | Product | Yield (%) |
| 1 | This compound | Sonogashira Coupling | 2-Bromo-3-((4-methoxyphenyl)ethynyl)benzoic acid | ~85 |
| 2 | Intermediate 1 | Suzuki-Miyaura Coupling | 2-(4-acetylphenyl)-3-((4-methoxyphenyl)ethynyl)benzoic acid (BACA-1) | ~75 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for BACA-1.
Hypothetical Signaling Pathway
Caption: BACA-1 as a BioKinase inhibitor.
Conclusion
This application note provides a comprehensive protocol for the synthesis of a novel bioactive molecule, BACA-1, from this compound. The described synthetic route effectively utilizes the differential reactivity of the halogen substituents to achieve a regioselective, two-step synthesis involving Sonogashira and Suzuki-Miyaura cross-coupling reactions. The provided experimental details and workflows serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
References
Application Notes and Protocols for Monitoring Reactions of 2-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-iodobenzoic acid is a versatile dihalogenated building block in organic synthesis, prized for its differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This unique characteristic allows for selective and sequential functionalization, making it a valuable starting material in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond, enabling regioselective cross-coupling reactions under carefully controlled conditions.[1][2][3]
Effective monitoring of these reactions is crucial to ensure selectivity, optimize reaction conditions, maximize yield, and minimize impurity formation. This document provides detailed application notes and protocols for the analytical monitoring of common palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Key Reactions of this compound
The primary synthetic utility of this compound lies in its ability to undergo selective cross-coupling reactions at the more reactive C-I bond, leaving the C-Br bond available for subsequent transformations.
Caption: Selective functionalization of this compound.
Analytical Methods for Reaction Monitoring
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive real-time or at-line monitoring of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of a reaction by separating and quantifying the starting material, intermediates, products, and byproducts. A reversed-phase C18 column is often suitable for the separation of aromatic carboxylic acids.[4][5][6][7]
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
-
Objective: To quantify the consumption of this compound and the formation of the mono-arylated product, 2-Bromo-3-(phenyl)benzoic acid.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Chromatography data acquisition software.
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA).
-
Reaction mixture aliquots.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. A gradient elution is recommended to achieve good separation of components with different polarities.
-
Sample Preparation:
-
At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of the initial mobile phase composition.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any significant byproducts based on their retention times (determined by injecting standards, if available).
-
Calculate the percentage conversion and product formation by integrating the peak areas.
-
-
Quantitative Data Summary: HPLC Monitoring of Selective Suzuki-Miyaura Coupling
| Time (hours) | This compound (Peak Area %) | 2-Bromo-3-(phenyl)benzoic Acid (Peak Area %) |
| 0 | 100 | 0 |
| 1 | 45.2 | 54.8 |
| 2 | 15.8 | 84.2 |
| 4 | 2.1 | 97.9 |
| 6 | < 1 | > 99 |
Note: The above data is representative and will vary depending on the specific reaction conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for in-situ reaction monitoring, providing structural information and quantitative data on the species in the reaction mixture.[8][9][10][11][12][13] ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of product signals.
Experimental Protocol: In-Situ ¹H NMR Monitoring
-
Objective: To monitor the conversion of this compound to its coupled product in real-time.
-
Instrumentation and Materials:
-
NMR spectrometer.
-
NMR tubes.
-
Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, THF-d₈).
-
Internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve this compound, the coupling partner, base, and a known amount of an internal standard in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Reaction Initiation and Monitoring:
-
Add the palladium catalyst to the NMR tube, mix thoroughly, and place the tube in the pre-heated NMR probe.
-
Acquire a series of ¹H NMR spectra at regular intervals.
-
-
Data Analysis:
-
Identify characteristic, well-resolved peaks for the starting material, product, and internal standard.
-
Calculate the concentration of the reactant and product at each time point by comparing the integrals of their characteristic peaks to the integral of the internal standard.
-
-
Quantitative Data Summary: ¹H NMR Monitoring of Selective Sonogashira Coupling
| Time (minutes) | Conversion of this compound (%) |
| 0 | 0 |
| 15 | 35 |
| 30 | 62 |
| 60 | 88 |
| 120 | 97 |
Note: Conversion is calculated based on the relative integration of a characteristic proton signal of the starting material versus the internal standard.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive method for identifying reactants, products, and reaction intermediates.[14][15][16][17][18][19][20][21] It can provide real-time information on the reaction progress and help in elucidating reaction mechanisms.
Experimental Protocol: LC-MS Monitoring of a Buchwald-Hartwig Amination
-
Objective: To identify the product and monitor the disappearance of the starting material in the amination of this compound.
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
Triple quadrupole or time-of-flight (TOF) mass analyzer.
-
-
Reagents and Solvents:
-
As per the HPLC protocol.
-
-
Procedure:
-
Sample Preparation: Prepare samples as described in the HPLC protocol.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
The eluent from the HPLC is directed into the ESI source.
-
Operate the mass spectrometer in a suitable mode (e.g., full scan to identify all species or selected ion monitoring (SIM) for targeted analysis).
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the deprotonated molecular ions [M-H]⁻ of the starting material (m/z 325.8 for C₇H₄BrIO₂) and the expected product.
-
The peak areas in the extracted ion chromatograms can be used to monitor the relative abundance of each species over time.
-
-
Quantitative Data Summary: LC-MS Monitoring of Selective Buchwald-Hartwig Amination
| Time (hours) | Relative Abundance of [M-H]⁻ of Starting Material | Relative Abundance of [M-H]⁻ of Product |
| 0 | 100% | 0% |
| 0.5 | 60% | 40% |
| 1 | 25% | 75% |
| 2 | 5% | 95% |
| 4 | < 1% | > 99% |
Note: Data represents the relative peak areas from extracted ion chromatograms and is semi-quantitative.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. journals.ust.edu [journals.ust.edu]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. organomation.com [organomation.com]
- 9. reddit.com [reddit.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. Item - MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 15. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 16. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 21. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Bromo-3-iodobenzoic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-iodobenzoic acid is a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid group and two different halogen atoms with distinct reactivities, makes it an ideal scaffold for the synthesis of diverse compound libraries for biological screening. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective derivatization, particularly in palladium-catalyzed cross-coupling reactions. This enables the strategic introduction of various substituents to explore structure-activity relationships (SAR).
This document provides detailed application notes and experimental protocols for the derivatization of this compound via several key synthetic transformations, including amide bond formation, esterification, and palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. Furthermore, it highlights the relevance of these derivatives in the context of inhibiting the Poly(ADP-ribose) polymerase (PARP) enzyme, a critical target in cancer therapy.
Data Presentation: Summary of Derivatization Reactions
The following tables summarize representative quantitative data for the derivatization of this compound and analogous compounds, providing a comparative overview of different synthetic methods and their expected outcomes.
Table 1: Amide Bond Formation
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | EDC, HOBt | DIPEA | DCM | 12 | ~85 |
| 2 | Morpholine | HATU | DIPEA | DMF | 2 | ~92 |
| 3 | Aniline | Acyl Fluoride | DIPEA | DCM | 12 | ~78 |
Table 2: Esterification
| Entry | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 10 | ~85 |
| 2 | Ethanol | DCC, DMAP | DCM | 20 | 3 | >90 |
| 3 | Isopropanol | PPh₃, DEAD | THF | 0 to RT | 3 | ~80-90 |
Table 3: Regioselective Palladium-Catalyzed Cross-Coupling Reactions (Selective at C-I bond)
| Entry | Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/Water | 80 | 12 | ~85-90 |
| 2 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT-50 | 4 | ~90 |
| 3 | Heck | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DMF | 120 | 24 | ~75 |
Mandatory Visualization
Experimental Workflow: General Derivatization Strategy
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
Experimental Protocols
Amide Bond Formation via EDC/HOBt Coupling
This protocol describes a general and widely used method for synthesizing amides from a carboxylic acid and a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., Benzylamine, 1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DCM (0.1 M), add the amine (1.1 equiv) and DIPEA (3.0 equiv).
-
Add HOBt (1.2 equiv) and then EDC (1.2 equiv) to the mixture at room temperature.
-
Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.[1]
Fischer Esterification
This classic method is suitable for the synthesis of simple alkyl esters, such as methyl or ethyl esters.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, used in excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester, which can be further purified by column chromatography if necessary.[2]
Regioselective Suzuki-Miyaura Cross-Coupling
This protocol leverages the higher reactivity of the C-I bond to achieve selective coupling at the 3-position.
Materials:
-
This compound (or its ester derivative, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene and deionized water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a Schlenk flask, add this compound (or its ester) (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Add degassed toluene and degassed deionized water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[3][4][5]
Regioselective Sonogashira Cross-Coupling
Similar to the Suzuki coupling, the Sonogashira reaction can be performed selectively at the more reactive C-I bond.
Materials:
-
This compound (or its ester derivative, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (or its ester) (1.0 equiv) in the anhydrous solvent.
-
Add the amine base (e.g., Et₃N, 2-3 equiv).
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
To the stirred solution, add the palladium catalyst and the copper(I) co-catalyst.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C. Monitor progress by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6][7]
Regioselective Heck Reaction
The Heck reaction allows for the introduction of an alkene substituent, again with a preference for the C-I bond.
Materials:
-
This compound (or its ester derivative, 1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF or NMP)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a Schlenk tube, combine this compound (or its ester) (1.0 equiv), the base (2.0 equiv), the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent and the alkene (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 18-24 hours. Monitor by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[8][9][10]
Biological Context: PARP Inhibition
Derivatives of halogenated benzoic acids have shown promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[11]
In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-1 leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). Since the HR pathway is compromised, these cells cannot efficiently repair the DSBs, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy.[11][12]
The derivatization of the this compound scaffold allows for the synthesis of novel compounds that can be screened for their ability to inhibit PARP-1, potentially leading to the discovery of new anticancer agents. The various substituents introduced through the reactions described above can modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-iodobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-3-iodobenzoic acid synthesis.
Troubleshooting Guide
Low or no yield of the desired product is a common issue in multi-step organic synthesis. This guide addresses specific problems that may be encountered during the synthesis of this compound, likely via a Sandmeyer-type reaction from an appropriate aminobenzoic acid precursor.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Diazonium Salt | Incomplete diazotization of the starting aminobenzoic acid. | - Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite.[1] - Use a sufficient excess of mineral acid (e.g., HCl or H₂SO₄) to prevent the formation of diazoamino compounds.[1] - Ensure the sodium nitrite solution is fresh and added slowly and dropwise to the reaction mixture. |
| Decomposition of the diazonium salt. | - Use the diazonium salt immediately after its preparation as it is unstable, especially at elevated temperatures.[1] - Avoid isolating the diazonium salt in its dry form as it can be explosive.[1] | |
| Low Yield in Halogen Exchange | Inefficient replacement of the diazonium group with iodine or bromine. | - For iodination, ensure a sufficient excess of potassium iodide (KI) is used.[2][3] - For bromination, ensure the copper(I) bromide (CuBr) catalyst is active and freshly prepared if possible. The use of a Cu(I)/Cu(II) mixture can also be beneficial.[4] - The reaction of the diazonium salt with the halide source should be performed at an appropriate temperature, which may require gentle warming to facilitate the evolution of nitrogen gas.[5] |
| Side reactions of the diazonium salt. | - Hydroxylation, leading to the formation of a hydroxybenzoic acid derivative, is a common side reaction. This can be minimized by maintaining a low temperature and a strongly acidic medium.[1][6] | |
| Product Impurity | Presence of starting material or isomeric byproducts. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Purification of the final product is crucial. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method.[1] |
| Presence of colored impurities. | - Unreacted iodine can often be removed by washing the crude product with a solution of sodium bisulfite or sodium thiosulfate.[7][8] - The use of activated charcoal during recrystallization can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
Q2: What are the critical parameters to control during the diazotization step?
A2: The most critical parameter is temperature. The reaction should be carried out at 0-5 °C to prevent the decomposition of the unstable diazonium salt.[1] The slow and controlled addition of sodium nitrite to a strongly acidic solution of the starting amine is also essential for high yield.
Q3: My final product is a dark brown solid. How can I purify it?
A3: A brown color often indicates the presence of residual iodine. Washing the crude product with a reducing agent solution like sodium bisulfite can help decolorize it.[7] Subsequent recrystallization from a suitable solvent, potentially with the addition of activated charcoal, should yield a purer, lighter-colored product.
Q4: What are the main safety precautions to consider during this synthesis?
A4: The primary safety concern is the handling of diazonium salts, which can be explosive when dry.[1] Therefore, they should always be kept in solution and used immediately after preparation. The reaction also involves strong acids and corrosive reagents, which require appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood.
Experimental Protocols
Step 1: Diazotization of the Starting Aminobenzoic Acid
-
Dissolve the starting aminobenzoic acid (e.g., 3-amino-2-bromobenzoic acid) in a mixture of water and a concentrated mineral acid (e.g., hydrochloric acid) in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, prepare a solution of sodium nitrite in water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aminobenzoic acid solution, ensuring the temperature remains between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 15-30 minutes at the same temperature to ensure complete formation of the diazonium salt.
Step 2: Halogen Exchange Reaction
-
In a separate, larger beaker, dissolve a slight excess of the halide source (e.g., potassium iodide for iodination or a solution of copper(I) bromide in hydrobromic acid for bromination) in water.
-
Slowly and carefully add the cold diazonium salt solution to the stirred halide solution. This may result in the vigorous evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture may be allowed to warm to room temperature and then gently heated (e.g., to 40-50 °C) to ensure the complete decomposition of the diazonium salt and formation of the product.[3]
Step 3: Isolation and Purification of the Product
-
Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
To remove any unreacted iodine, wash the crude product with a dilute solution of sodium bisulfite until the filtrate is colorless.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Below are diagrams illustrating the key processes in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. scirp.org [scirp.org]
- 7. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 8. 2-Iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Technical Support Center: Purification of 2-Bromo-3-iodobenzoic Acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Bromo-3-iodobenzoic acid via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic carboxylic acids, common choices include alcohols (like ethanol), water, or mixtures of solvents.[1][2] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective.[1] It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific sample, as impurities can affect solubility.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If the compound does not dissolve completely, it could be due to insufficient solvent or the presence of insoluble impurities. First, try adding small increments of hot solvent until the compound dissolves.[2] Be careful not to add too much, as this will reduce your final yield.[2][3] If a solid remains even after adding a significant amount of solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the impurity before allowing the solution to cool.[4]
Q3: The solution has cooled, but no crystals have formed. What went wrong?
A3: A lack of crystal formation is a common issue and can be caused by several factors:
-
Too much solvent was used: This is the most frequent reason for crystallization failure.[3] To fix this, you can boil off some of the solvent to concentrate the solution and then attempt to cool it again.[3][5]
-
The solution is supersaturated: The solution may need a nucleation site to initiate crystal growth.[3] Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[5] Alternatively, adding a "seed crystal" of pure this compound can induce crystallization.[3]
-
Insufficient cooling: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.[2]
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling.[3][5] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent (the more "soluble" solvent in a mixed system), and allow it to cool more slowly.[3][5] Leaving the flask to cool on a surface that is not cold can promote slower cooling.[3]
Q5: The yield of my purified this compound is very low. Why?
A5: A low yield can result from several factors:
-
Using an excessive amount of solvent: This keeps a larger portion of your compound dissolved in the mother liquor.[2][5]
-
Premature crystallization: If crystals form during hot filtration, product is lost. Ensure the funnel and receiving flask are pre-heated.[4]
-
Incomplete crystallization: Cooling the solution in an ice bath after it has reached room temperature can help maximize the yield.[2]
-
Excessive washing of crystals: Washing with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product.[2]
Q6: The final crystals are still colored. How can I obtain a pure white product?
A6: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[4][6] Use charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield.[5] After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before cooling.[4]
Solvent Solubility Data
Quantitative solubility data for this compound is not widely available in public literature. However, data for structurally similar benzoic acid derivatives can provide a useful starting point for solvent selection.
| Solvent | Compound | Solubility | Temperature (°C) |
| Ethanol | Benzoic Acid | High | Not Specified |
| Toluene | Benzoic Acid | Lower | Not Specified |
| Heptane | Benzoic Acid | Low | Not Specified |
| Water | Benzoic Acid | Sparingly soluble | 20 |
| Ethanol | 2-Iodobenzoic acid | Soluble | Not Specified |
| Acetone | 2-Iodobenzoic acid | Readily dissolves | Not Specified |
| Water | 2-Iodobenzoic acid | Sparingly soluble | Not Specified |
| Dichloromethane | 2-Bromo-3-nitrobenzoic acid | Very slightly soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 2-Bromo-3-nitrobenzoic acid | Slightly soluble | Not Specified |
Note: This table is compiled from data on benzoic acid and its derivatives to serve as a reference.[7][8][9] It is crucial to perform your own solvent screening for this compound.
Detailed Experimental Protocol for Recrystallization
This protocol outlines a general procedure for the purification of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture). Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Continue to add small portions of the hot solvent until a clear, saturated solution is obtained.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl the mixture and gently heat for a few minutes to allow the charcoal to adsorb the impurities.[4][6]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it. To prevent premature crystallization, you can add a small amount of excess hot solvent before filtering.[2][4]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[2]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Break the vacuum before adding the wash solvent to ensure all crystals are rinsed.[2] Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to dry completely.
-
Purity Assessment: Determine the melting point of the dried crystals. Pure this compound has a melting point of 159-162.5 °C.[10] A sharp melting range close to the literature value indicates high purity.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.
Caption: A flowchart for troubleshooting common recrystallization problems.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 10. This compound | 855198-37-7 [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-Bromo-3-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-Bromo-3-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic strategies for this compound include:
-
Sandmeyer Reaction: This route typically starts with the diazotization of 3-amino-2-bromobenzoic acid, followed by a reaction with an iodide salt (e.g., potassium iodide). This method offers good regioselectivity.
-
Electrophilic Halogenation: This approach involves the direct halogenation of a benzoic acid precursor. For instance, the iodination of 2-bromobenzoic acid or the bromination of 3-iodobenzoic acid. Careful control of reaction conditions is crucial to ensure the correct isomer is formed.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: Common impurities can be categorized based on the synthetic route:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 3-amino-2-bromobenzoic acid, 2-bromobenzoic acid, or 3-iodobenzoic acid.
-
Regioisomers: During halogenation, other isomers may form. For example, in the iodination of 2-bromobenzoic acid, other iodo-substituted isomers can be produced.
-
By-products from Side Reactions: In the Sandmeyer reaction, the diazonium salt intermediate is highly reactive and can lead to by-products such as 2-bromo-3-hydroxybenzoic acid if it reacts with water. Biaryl compounds can also be formed.[1][2]
Q3: How can I purify my crude this compound?
A3: Recrystallization is a common and effective method for purifying halogenated benzoic acids. A suitable solvent system, often a mixture of an organic solvent and water, should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
Q4: What analytical techniques are suitable for assessing the purity of this compound and identifying impurities?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful technique for this purpose. A reversed-phase C18 column is often used with an acidified mobile phase (e.g., acetonitrile and water with a small amount of formic or phosphoric acid) to ensure good peak shape for the carboxylic acid.[3][4] This method can effectively separate the main product from its isomers and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also essential for structural confirmation of the final product and identification of unknown impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Diazotization (Sandmeyer Route): The reaction of the amino group with nitrous acid may be incomplete. | Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a sufficient excess of acid. |
| Side Reactions (e.g., Hydroxylation): The diazonium salt is susceptible to reaction with water, forming a hydroxyl group instead of the desired iodide.[1] | Add the iodide salt solution promptly to the cold diazonium salt solution. Ensure the reaction temperature is kept low until the iodide is introduced. | |
| Poor Regioselectivity in Halogenation: The bromination or iodination step may produce a mixture of isomers. | Carefully control the reaction temperature and consider using a milder halogenating agent or a different catalyst to improve selectivity. | |
| Product is Impure (Multiple Spots on TLC/Peaks in HPLC) | Presence of Starting Material: The initial reaction did not go to completion. | Increase the reaction time or temperature (if the reaction is not temperature-sensitive). Consider adding a slight excess of the other reagent. |
| Formation of Regioisomers: The directing effects of the substituents on the benzoic acid ring led to the formation of multiple isomers. | Optimize the reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired isomer. Purification by column chromatography may be necessary. | |
| Formation of Sandmeyer By-products: Phenolic compounds or other by-products are present.[2] | Maintain a low temperature during diazotization and the subsequent reaction with the iodide salt to minimize the formation of hydroxy-impurities. | |
| Difficulty in Isolating the Product | Product is Soluble in the Reaction Mixture: The product may have some solubility in the aqueous or organic phase during workup. | During extraction, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product. Use cold solvents for washing the filtered product to minimize loss. |
| Oily Product Instead of Solid: The presence of impurities can sometimes prevent crystallization. | Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If so, this indicates the presence of impurities that need to be removed. |
Experimental Protocols
General Protocol for Purity Analysis by HPLC
A reversed-phase HPLC method is recommended for the analysis of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more non-polar compounds. A typical gradient might run from 10% to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 230 nm |
| Injection Volume | 10 µL |
Standard and sample solutions should be prepared in a suitable diluent, such as a mixture of acetonitrile and water.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Troubleshooting low conversion in Suzuki reactions of 2-Bromo-3-iodobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the Suzuki-Miyaura cross-coupling of 2-Bromo-3-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is resulting in low conversion. What are the primary causes?
A1: Low conversion in Suzuki reactions is a common issue that can stem from several factors.[1] The most frequent culprits include catalyst deactivation, poor quality or instability of reagents (especially the boronic acid), and suboptimal reaction conditions.[1] The active catalyst is the Pd(0) species; if you are using a Pd(II) precatalyst (like Pd(OAc)₂), its reduction in situ might be inefficient.[1] Boronic acids can degrade via protodeboronation, a common reason for low yields.[1][2] Lastly, the reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized for this specific substrate.
Q2: I am trying to achieve selective coupling at the iodine position of this compound but am getting a mixture of products. How can I improve selectivity?
A2: The reactivity of aryl halides in the oxidative addition step, which is often rate-determining, follows the order: C-I > C-Br >> C-Cl.[3][4] This inherent difference in reactivity is the key to achieving chemoselectivity. To favor monosubstitution at the more reactive C-I bond, you should employ milder reaction conditions. This typically involves using a highly active catalyst system at lower temperatures (e.g., room temperature to 70 °C) and for shorter reaction times.[5] Using a catalyst known for high activity at low temperatures, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos), can be particularly effective.[6]
Q3: What are the most common side reactions, and how can they be minimized?
A3: The three most common side reactions that reduce yield are protodeboronation, dehalogenation, and homocoupling.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene, which is a very common cause of low yields.[1][2] It is often exacerbated by strong bases, high temperatures, and the presence of water.[2] To mitigate this, you can use milder bases (e.g., K₃PO₄, KF), use more stable boronic esters (like pinacol or MIDA esters), or add the boronic acid in portions.[2][7]
-
Dehalogenation: In this side reaction, the aryl halide is reduced, replacing the halogen with a hydrogen atom.[8] This can occur when a hydride ligand is transferred to the palladium complex, often from a solvent or base, followed by reductive elimination.[8]
-
Homocoupling: This is the undesired coupling of two boronic acid molecules.[2] It is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[9] Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere (Argon or Nitrogen) is the most effective way to prevent this.[1]
Q4: My palladium catalyst appears to be turning black and losing activity. What is happening and how can I prevent it?
A4: The formation of black precipitate is typically palladium black, an inactive, agglomerated form of palladium.[1] This indicates your Pd(0) catalyst is crashing out of the solution. This can be caused by several factors, including the presence of oxygen, excessively high temperatures, or an inappropriate ligand choice that fails to stabilize the catalytic species.[10] To prevent this, ensure your reaction is thoroughly degassed.[1] Consider using a lower reaction temperature or screening different phosphine ligands that can better stabilize the Pd(0) center.[11][12] Modern, well-defined precatalysts (e.g., Buchwald G3/G4 palladacycles) are often more robust and less prone to decomposition than generating the catalyst from sources like Pd₂(dba)₃.[1][13]
Q5: How does the carboxylic acid group on this compound influence the reaction?
A5: The carboxylic acid group has two main effects. First, it is an electron-withdrawing group, which can influence the electronic properties of the aryl halide. Second, it is acidic and will be deprotonated by the base used in the reaction. This can affect the substrate's solubility in the chosen solvent system. You must use a sufficient excess of base (typically 2-3 equivalents) to both neutralize the carboxylic acid and activate the boronic acid for the transmetalation step.
Q6: Which base is most suitable for the Suzuki coupling of this compound?
A6: The base is critical for activating the boronic acid to facilitate transmetalation.[14] For substrates with potentially sensitive groups or to minimize side reactions like protodeboronation, milder inorganic bases are recommended.[2] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[2][14] Cesium carbonate (Cs₂CO₃) is also highly effective, often used for more challenging couplings due to its higher solubility in organic solvents.[15] The choice can be solvent-dependent; inorganic bases often require a small amount of water as a co-solvent to be effective.[10]
Data Presentation
Table 1: Comparison of Base Performance in a Model Suzuki Reaction (Data is illustrative and compiled from multiple sources. Yields are highly dependent on specific substrates and conditions.)[14]
| Entry | Base | Solvent | Typical Yield (%) | Notes |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O | >90 | Often provides high yields, effective for many substrates. |
| 2 | K₂CO₃ | Toluene/H₂O | 85-95 | A cost-effective and widely used base.[16] |
| 3 | Cs₂CO₃ | THF/H₂O | >95 | Highly effective, good for difficult couplings.[15] |
| 4 | NaOH | EtOH/H₂O | 80-90 | A strong base, can promote side reactions with sensitive substrates.[17] |
| 5 | Et₃N | Toluene | <30 | Organic bases are generally less effective than inorganic bases.[15] |
Table 2: Influence of Reaction Parameters on a Model Suzuki Coupling (Illustrative data based on general principles of Suzuki reaction optimization.)[18][19]
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Temperature | 60 °C | 65 | 90 °C | 92 | Higher temperature increases reaction rate, but can cause catalyst decomposition if too high.[17] |
| Catalyst Loading | 1 mol% | 78 | 3 mol% | 95 | Higher loading can increase conversion for slow reactions. |
| Solvent | Toluene (anhydrous) | 45 | Toluene/H₂O (10:1) | 91 | Water is often required for the solubility and efficacy of inorganic bases.[17] |
| Atmosphere | Air | 25 | Argon | 94 | Oxygen leads to catalyst deactivation and homocoupling.[1][9] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point for selective coupling at the C-I position and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% OR Pd(OAc)₂/SPhos, 2-5 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Anhydrous, degassed 1,4-Dioxane and degassed water, 5:1 ratio)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, ligand (if separate), and base under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent mixture via cannula or syringe. Ensure the flask is sealed.
-
Degassing (Crucial Step): Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed. Alternatively, sparge the mixture with argon for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath (typically 70-80 °C for selective C-I coupling). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and acidify with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion in Suzuki reactions.
Caption: The Suzuki catalytic cycle with potential points of failure highlighted.
Caption: Logic for selecting conditions for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aidic.it [aidic.it]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 2-Bromo-3-iodobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during cross-coupling reactions involving 2-Bromo-3-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the likely causes of catalyst poisoning?
A1: Low or no conversion in cross-coupling reactions with this compound can stem from several factors, primarily related to catalyst deactivation or inhibition. The unique structure of this substrate presents specific challenges:
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Catalyst Poisoning by the Carboxylate Group: The carboxylate anion can coordinate to the palladium center, forming stable and catalytically inactive complexes.[1] This is a common deactivation pathway, especially with ortho-substituted benzoic acids.
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Substrate-Related Side Reactions: Under certain conditions, side reactions such as decarboxylation can occur, consuming the starting material and generating byproducts that may interfere with the catalytic cycle.[1]
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Impurities in Reagents or Solvents: Trace impurities in the starting material, reagents (e.g., boronic acids, amines), or solvents can act as catalyst poisons. Common culprits include sulfur-containing compounds and residual water or oxygen.
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Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can be susceptible to oxidation or other degradation pathways, leading to the formation of inactive palladium species.
Q2: How can I mitigate catalyst poisoning by the carboxylate group of this compound?
A2: To overcome catalyst inhibition by the ortho-carboxylate group, several strategies can be employed:
-
Use of Bulky, Electron-Rich Ligands: Employing bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the carboxylate to the palladium center.[1] This promotes the desired catalytic cycle over the formation of inactive complexes.
-
Esterification of the Carboxylic Acid: Converting the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction can prevent the formation of the poisoning carboxylate anion. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if required.
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Careful Selection of Reaction Conditions: Optimizing the base, solvent, and temperature can minimize the inhibitory effect of the carboxylate group.
Q3: I am observing the formation of a significant amount of a byproduct that appears to be the decarboxylated starting material. How can I prevent this?
A3: Decarboxylation is a known side reaction for halo-substituted benzoic acids in palladium-catalyzed reactions, often promoted by heat and the presence of a strong base.[1] To minimize this side reaction:
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Use Milder Reaction Conditions: Employ the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Select a Weaker Base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases such as hydroxides or alkoxides.[1]
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Shorter Reaction Times: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor decarboxylation.
Q4: Which halogen is expected to react first in cross-coupling reactions with this compound?
A4: The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions. Consequently, selective coupling at the iodo-position is expected to occur under milder reaction conditions. To achieve coupling at the bromo-position, more forcing conditions (e.g., higher temperatures, more active catalyst systems) are typically required. This differential reactivity allows for sequential functionalization of the molecule.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of this compound | Catalyst Poisoning by Carboxylate: The ortho-carboxylate group is coordinating to the palladium center. | - Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).- Consider converting the carboxylic acid to an ester before the coupling reaction. |
| Poor Solubility: The salt of the benzoic acid may have low solubility in the reaction solvent. | - Use a biphasic solvent system (e.g., toluene/water, dioxane/water) to improve solubility of all components.[1] | |
| Inefficient Catalyst System: The chosen catalyst/ligand combination is not active enough for this substrate. | - Screen a panel of palladium precatalysts and phosphine ligands.- Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). | |
| Formation of homocoupling byproduct of the boronic acid | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. | - Ensure all solvents and the reaction setup are rigorously degassed with an inert gas (Argon or Nitrogen). |
| Inefficient Reduction of Pd(II) Precatalyst: If using a Pd(II) source, its reduction to the active Pd(0) species may be incomplete. | - Use a Pd(0) precatalyst directly (e.g., Pd(PPh₃)₄).- Add a reducing agent if necessary and compatible with the reaction. | |
| Formation of dehalogenated byproduct (benzoic acid) | Protodeboronation of Boronic Acid: The boronic acid is being replaced by a proton from the solvent or trace water. | - Use anhydrous solvents and reagents.- Use a milder base.- Consider using a more stable boronic ester (e.g., pinacol ester). |
Problem 2: Reaction Stalls in Heck Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Initial product formation, but the reaction does not go to completion | Progressive Catalyst Deactivation: The catalyst is being slowly poisoned over the course of the reaction. | - Add a fresh portion of the catalyst and ligand midway through the reaction.- Employ a more robust catalyst system known for high turnover numbers. |
| Substrate or Product Inhibition: The product of the reaction may be coordinating to the palladium and inhibiting further catalysis. | - Try to perform the reaction at a lower concentration.- If feasible, remove the product as it is formed (e.g., by precipitation). | |
| Low or no reactivity, even at elevated temperatures | Steric Hindrance: The ortho-bromo and meta-iodo substituents, along with the carboxylate group, may sterically hinder the approach of the alkene. | - Use a less sterically demanding alkene if possible.- Employ ligands with a smaller cone angle if steric clash with the substrate is suspected. |
| Incorrect Base: The base may not be optimal for regenerating the active catalyst. | - Screen different organic and inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate). |
Problem 3: Unsuccessful Buchwald-Hartwig Amination
| Symptom | Possible Cause | Troubleshooting Steps |
| No C-N bond formation observed | Amine Coordination to Palladium: The amine coupling partner can act as a ligand and inhibit the catalyst. | - Use a higher ligand-to-palladium ratio to outcompete the amine for coordination.- Employ bulky ligands that favor the desired catalytic cycle. |
| Base Incompatibility: The chosen base may be reacting with the starting materials or the catalyst. | - Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Be aware that strong bases can promote side reactions. | |
| Formation of hydrodehalogenated byproduct | Side reaction of the palladium-hydride intermediate: This can be more prevalent with certain amines and reaction conditions. | - Change the solvent or the ligand.- Lowering the reaction temperature may disfavor this pathway. |
Experimental Protocols
Representative Protocol for Selective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol is a general guideline and requires optimization for specific substrates and coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v, 5 mL), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., start at 60 °C and increase if necessary).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion (or when maximum conversion of the starting material is observed), cool the reaction to room temperature.
-
Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalyst poisoning by carboxylate coordination.
Caption: A workflow for troubleshooting a failed cross-coupling reaction.
References
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-3-iodobenzoic Acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions—specifically Suzuki, Sonogashira, and Heck couplings—with 2-Bromo-3-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The principal challenge is achieving regioselectivity. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition with a palladium(0) catalyst. This inherent reactivity difference allows for selective coupling at the iodo-position under carefully controlled conditions. However, achieving high selectivity for the mono-coupled product while avoiding double coupling or reaction at the less reactive bromo-position requires careful optimization of catalyst loading, temperature, and reaction time.
Q2: How does the carboxylic acid group on this compound affect the coupling reaction?
A2: The carboxylic acid group can influence the reaction in several ways. It is an electron-withdrawing group, which can affect the electronic properties of the aromatic ring and its reactivity. Additionally, the carboxylate, formed under basic conditions, can coordinate to the palladium center, potentially leading to catalyst inhibition or altered reactivity. In some cases, protecting the carboxylic acid as an ester may be beneficial to avoid these complications.
Q3: Is it possible to achieve selective coupling at the bromo-position?
A3: While challenging, it is possible, though less common. Standard conditions will almost always favor coupling at the more reactive iodo-position. To achieve coupling at the bromo-position, one would typically first need to perform a reaction at the iodo-position and then, under more forcing conditions (e.g., higher temperature, more active catalyst), perform a second coupling at the bromo-position. Direct selective coupling at the bromo-position in the presence of an iodo-group on the same ring is not a standard transformation and would require a highly specialized catalyst system.
Q4: What is the typical catalyst loading for these types of reactions?
A4: For regioselective mono-coupling, lower catalyst loadings (e.g., 0.5-2 mol%) are often preferred to minimize the risk of double coupling. If the reaction is sluggish, increasing the catalyst loading to 3-5 mol% may be necessary. For achieving double coupling, higher catalyst loadings and more forcing conditions are generally required.
Q5: Why is my reaction showing low to no conversion?
A5: Low conversion can be due to several factors including inactive catalyst, poor solubility of reagents, or suboptimal reaction conditions. Ensure your palladium source is active (Pd(II) sources need to be reduced in situ to the active Pd(0) species), your reagents are pure and dry, and that you have thoroughly degassed your reaction mixture to remove oxygen, which can deactivate the catalyst. Screening different solvents and bases is also recommended.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-Coupled Product
This is a common issue that can arise from several factors, from catalyst activity to reaction conditions.
Caption: Decision diagram for improving regioselectivity towards mono-coupling.
| Factor | Recommendations for Enhancing Mono-selectivity |
| Catalyst Loading | - Decrease the palladium catalyst loading. Lower concentrations of the active catalyst will favor reaction at the more reactive C-I bond and reduce the likelihood of a second catalytic cycle initiating at the C-Br bond. Start with 0.5-1 mol% and adjust as needed. |
| Reaction Temperature | - Lower the reaction temperature. Higher temperatures provide the activation energy needed to cleave the stronger C-Br bond. Running the reaction at the lowest possible temperature that still affords a reasonable rate for the C-I coupling is key. |
| Reaction Time | - Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and the desired mono-coupled product is maximized to prevent the slower reaction at the C-Br bond from occurring. |
| Ligand Choice | - Avoid highly active, bulky, and electron-rich phosphine ligands (e.g., some Buchwald ligands) if di-substitution is a problem. These can create a highly reactive palladium center that may not effectively differentiate between the C-I and C-Br bonds. Consider using less electron-rich ligands like triphenylphosphine (PPh₃). |
| Stoichiometry | - Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the coupling partner. A large excess can drive the reaction towards di-substitution. |
Data Presentation: Catalyst Loading vs. Yield
The following tables provide representative data for regioselective cross-coupling reactions on similar bromo-iodo aromatic substrates. These should serve as a starting point for optimizing your reaction with this compound.
Table 1: Representative Data for Regioselective Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-iodo Coupled Product (%) |
| 2-Bromo-4-iodophenol | Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 |
| 2-Bromo-4-iodopyridine | Pd(dppf)Cl₂ | 2 | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | >90 |
| 3-Bromo-2-iodofuran | Pd(PPh₃)₄ | 5 | K₂CO₃ | Dioxane/H₂O | 85 | 8 | ~88 |
Table 2: Representative Data for Regioselective Sonogashira Coupling
| Substrate | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-iodo Coupled Product (%) |
| 4-Bromo-3-iodophenol | Pd(PPh₃)₂Cl₂/CuI | 2 (Pd), 4 (Cu) | Et₃N | DMF | RT | 6 | ~92 |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄/CuI | 3 (Pd), 5 (Cu) | DIPA | THF | 60 | 4 | ~89 |
| 1-Bromo-3-iodobenzene | Pd(P(t-Bu)₃)₂ (Copper-free) | 2 | Cs₂CO₃ | Dioxane | 100 | 12 | ~95 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol is a starting point for the selective coupling at the iodo-position of this compound.
Caption: General workflow for the regioselective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Quench the reaction with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Copper-Free Sonogashira Coupling
This protocol is a starting point for the selective alkynylation at the iodo-position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent, followed by the terminal alkyne, via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water, acidify with 1M HCl, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-3-iodobenzoic Acid Reaction Mixtures
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium from reaction mixtures involving 2-Bromo-3-iodobenzoic acid. Below, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: Why can removing palladium from reactions with this compound be challenging? A1: The difficulty in removing palladium can be attributed to the formation of stable complexes. The carboxylic acid group on the benzoic acid ring can chelate with the palladium catalyst, keeping it solubilized in the organic phase and making it difficult to separate from the desired product.
Q2: What are the most common methods for removing residual palladium? A2: The most prevalent methods for palladium removal include:
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Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1]
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Scavenging: Employing molecules, often on a solid support, that selectively bind to palladium, allowing for easy removal by filtration.[2]
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Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[1]
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Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[3][4]
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Chromatography: Utilizing techniques like column chromatography to separate the product from the catalyst.[3]
Q3: What are palladium scavengers and how do they function? A3: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium.[2] Common functional groups include thiols, amines, and trimercaptotriazine (TMT).[1][2][5] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[2]
Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)? A4: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines (ICH Q3D) for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[2][6] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the maximum daily dose of the drug.[2][7]
Q5: How can I accurately measure the level of residual palladium in my sample? A5: The most common and reliable techniques for quantifying trace levels of palladium are Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[8] These methods offer high sensitivity and are the standard in the pharmaceutical industry for elemental impurity analysis.[8]
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Issue 1: Incomplete removal of palladium after filtration.
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Symptoms: The filtrate remains colored (black, grey, or brownish), and analysis (e.g., by ICP-MS) shows high residual palladium levels.[4]
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Possible Causes & Solutions:
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Fine Palladium Particles: The palladium particles may be too fine to be captured by standard filter paper.
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Soluble Palladium Species: The palladium may be in a soluble form [Pd(II) or Pd(0) complexes] that cannot be removed by simple filtration.[4]
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Issue 2: Significant loss of the desired product during purification.
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Symptoms: Low yield of the purified this compound derivative after treatment with a scavenger or activated carbon.
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Possible Causes & Solutions:
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Product Adsorption: The product may be non-specifically binding to the adsorbent material.
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Solution 1: Reduce the amount of scavenger or activated carbon to the minimum effective quantity.[5]
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Solution 2: After filtration, thoroughly wash the adsorbent cake with fresh solvent to recover any bound product.[4][5]
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Solution 3: Screen different types of scavengers, as some may have a lower affinity for your specific product.[5]
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Solution 4: Consider an alternative purification technique, such as crystallization, if product loss remains high.[1]
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Issue 3: Inconsistent palladium removal from batch to batch.
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Symptoms: The efficiency of palladium removal varies significantly between different runs of the same reaction.
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Possible Causes & Solutions:
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Variability in Palladium Species: The oxidation state and coordination sphere of the palladium may differ between batches at the end of the reaction.[1]
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Solution: Implement a pre-treatment step before scavenging. A mild oxidation or reduction can convert various palladium species into a single, more easily removed form.[1]
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Inconsistent Procedure: Minor variations in stirring time, temperature, or the handling of the scavenger can impact efficiency.
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Solution: Standardize all parameters of the purification protocol, including the amount of scavenger, temperature, and stirring duration.
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-
Data Presentation
The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the exact form of the palladium catalyst and ligands used. The table below summarizes typical efficiencies for common removal methods.
| Removal Method | Functional Group/Type | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Removal Efficiency | Notes |
| Silica-Based Scavenger | Thiol (-SH) | >1000 | <10 | >99% | Broadly effective for various palladium species.[5] |
| Polymer-Bound Scavenger | Trimercaptotriazine (TMT) | 500 - 1500 | <20 | >96% | Effective for a range of palladium catalysts.[5] |
| Activated Carbon | N/A | 300 - 1000 | <50 | Variable | Cost-effective, but may lead to product loss through non-specific adsorption.[5][7] |
| Filtration through Celite® | N/A | >5000 | >100 | Variable | Effective only for heterogeneous or precipitated palladium. Often used as a pre-treatment step.[9] |
| Crystallization | N/A | Variable | <50 | Variable | Highly dependent on the solubility difference between the product and the palladium species. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
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Dissolution: Dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate).[1]
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Scavenger Addition: Add 3-5 molar equivalents of the selected scavenger resin (e.g., thiol-functionalized silica) relative to the initial amount of palladium catalyst used.[5]
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Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for your specific system.[5]
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Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.[5]
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Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5]
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Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
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Analysis: Analyze the purified product for residual palladium content using ICP-MS to confirm it meets the required specifications.[5]
Protocol 2: Palladium Removal Using Activated Carbon
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Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]
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Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]
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Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]
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Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[5]
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Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[1]
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Concentration: Concentrate the filtrate to obtain the purified product.[1]
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Analysis: Analyze the purified product for residual palladium content using ICP-MS.[1]
Mandatory Visualization
Caption: Workflow for selecting a palladium removal method.
Caption: Troubleshooting logic for high residual palladium.
References
Identifying byproducts in the synthesis of 2-Bromo-3-iodobenzoic acid derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-3-iodobenzoic acid and its derivatives. It focuses on identifying and mitigating the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and what are the primary challenges?
A common and effective strategy involves a multi-step synthesis, typically starting from a substituted aniline derivative. A plausible route is the diazotization of an appropriate aminobromobenzoic acid, followed by a Sandmeyer-type reaction to introduce the iodine. The main challenge is controlling regioselectivity during the halogenation steps to obtain the desired 2,3-disubstituted pattern, as the directing effects of the carboxyl and halogen substituents can lead to a mixture of isomers.
Q2: What are the most common byproducts in the synthesis of this compound derivatives?
The most prevalent byproducts are typically isomeric forms of the target molecule. Depending on the synthetic route, other common impurities may include:
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Starting materials: Incomplete conversion can leave residual starting materials.
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Intermediates: Such as the precursor amino-bromo-benzoic acid or incompletely reacted diazonium salts.
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Single-halogenated species: Products where one of the halogenation steps failed, such as 2-Bromobenzoic acid or 3-Iodobenzoic acid.
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Decomposition products: Diazonium salts are unstable and can decompose, especially at elevated temperatures, leading to tarry impurities or phenolic byproducts.[1]
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Elemental Iodine: Can be formed during the iodination step.[2]
Q3: How can I detect and identify these byproducts?
A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts:
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Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and detecting the presence of multiple components in the crude product mixture.
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High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying the main product and various impurities.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation and identifying isomers, which will have distinct chemical shifts and coupling patterns.
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Mass Spectrometry (MS): Helps to confirm the molecular weight of the product and byproducts.
Q4: How can I minimize the formation of isomeric byproducts?
Minimizing isomer formation relies on a carefully chosen synthetic strategy and strict control over reaction conditions. The choice of starting material is critical to ensure the directing effects of existing substituents favor the desired substitution pattern. For reactions involving electrophilic aromatic substitution, controlling temperature and the rate of reagent addition can significantly influence regioselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield of Desired Product | Incomplete Diazotization: The reaction of the amino group with nitrous acid is incomplete. | Ensure the reaction temperature is kept low (typically 0-5 °C) to stabilize the diazonium salt. Test for excess nitrous acid using starch-iodide paper to confirm the reaction has gone to completion.[1] |
| Premature Decomposition of Diazonium Salt: The diazonium salt is unstable and decomposes before the iodide is added. | Maintain a low temperature throughout the diazotization and subsequent iodination step. Use the diazonium salt solution immediately after preparation. | |
| Inefficient Iodination: The displacement of the diazonium group by iodide is not efficient. | Ensure a sufficient excess of the iodide source (e.g., potassium iodide) is used. Gentle warming after the addition of KI can sometimes facilitate the reaction, but must be done carefully to avoid decomposition.[2] | |
| Crude Product is a Dark, Tarry Substance | Diazonium Salt Decomposition: Overheating during the reaction or workup causes the diazonium salt to decompose into a complex mixture of tarry byproducts.[1] | Strictly control the temperature, keeping it below 5-10 °C until the nitrogen evolution has ceased. Avoid any localized overheating. |
| Excess Elemental Iodine: Formation of I₂ can lead to a dark brown or purple coloration. | During workup, wash the reaction mixture or crude product with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove excess elemental iodine.[2] | |
| Mixture of Isomers Detected by HPLC/NMR | Lack of Regiocontrol: The halogenation steps are not sufficiently regioselective. | Re-evaluate the synthetic route. The choice of starting material and the order of halogenation are crucial. The directing effects of the carboxyl group (meta-directing) and halogens (ortho, para-directing) must be carefully considered.[4][5] |
| Incorrect Reaction Conditions: Temperature, solvent, or catalyst may not be optimal for the desired regioselectivity. | Perform small-scale optimization experiments to screen different solvents, temperatures, and catalysts to improve the isomeric ratio. | |
| Presence of Starting Material in Final Product | Incomplete Reaction: Reaction time was too short, the temperature was too low, or reagents were not used in sufficient excess. | Monitor the reaction closely using TLC until the starting material spot disappears. Consider increasing the reaction time or the stoichiometry of the limiting reagent. |
| Ineffective Purification: The purification method (e.g., recrystallization, column chromatography) is not adequately separating the product from the starting material. | Optimize the purification protocol. For recrystallization, screen various solvents. For column chromatography, adjust the solvent system polarity to achieve better separation. |
Experimental Protocols
Protocol 1: Synthesis of a Dihalogenated Benzoic Acid via Diazotization (Representative)
This protocol is adapted from the synthesis of 2-bromo-5-iodobenzoic acid and serves as a general guideline.[6]
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Diazotization:
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Suspend the starting aminobromobenzoic acid in a mixture of an inorganic acid (e.g., HCl, H₂SO₄) and water in a flask.
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Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
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Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.
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Iodination:
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In a separate flask, dissolve potassium iodide in water.
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Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (N₂ gas) should be observed.
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Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 40-50 °C) until gas evolution ceases, to drive the reaction to completion.[2]
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Workup and Purification:
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Cool the reaction mixture to room temperature.
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If a precipitate has formed, collect it by vacuum filtration.
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Wash the crude solid with cold water, followed by a wash with a dilute sodium bisulfite solution to remove any elemental iodine.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
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Protocol 2: HPLC Method for Purity Analysis (Representative)
This protocol is adapted from a method for analyzing a related compound, 2-Bromo-3-nitrobenzoic acid, and can be used as a starting point for method development.[3]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A gradient program should be developed to separate polar and non-polar impurities. Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | ~240-260 nm (should be optimized based on the UV-Vis spectrum of the target compound) |
| Injection Volume | 10 µL |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Potential side reactions leading to byproducts from a diazonium salt intermediate.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Managing reaction exotherms in the preparation of 2-Bromo-3-iodobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction exotherms during the synthesis of 2-Bromo-3-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of exotherm in the synthesis of this compound?
A1: The primary exothermic step in the synthesis of this compound is the diazotization of the precursor, 3-amino-2-bromobenzoic acid.[1] This reaction, where an amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), is highly exothermic and requires careful temperature control to prevent unwanted side reactions and ensure safety.[1][2]
Q2: What are the potential consequences of a poorly controlled exotherm?
A2: Failure to control the reaction temperature during diazotization can lead to several issues:
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Decomposition of the Diazonium Salt: Diazonium salts can be unstable at elevated temperatures, leading to decomposition and the formation of unwanted byproducts, such as phenols (salicylic acid derivatives in this case), which will reduce the yield of the desired product.[3]
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Side Reactions: Higher temperatures can promote the formation of impurities and colored byproducts, complicating the purification process.
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Safety Hazards: A runaway reaction can lead to a rapid increase in temperature and pressure, posing a significant safety risk in the laboratory.
Q3: What is the recommended temperature range for the diazotization reaction?
A3: The recommended temperature for the diazotization reaction should be maintained between -10°C and 10°C, with a more preferable range being 0-5°C.[1][4] Strict temperature control is crucial for the stability of the diazonium salt intermediate.
Q4: How can I effectively control the reaction temperature?
A4: Effective temperature control can be achieved through a combination of the following methods:
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Ice/Salt Bath: Use an ice or ice/salt bath to maintain a low-temperature environment for the reaction vessel.
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Slow, Dropwise Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine. This allows the cooling system to dissipate the heat generated from the reaction as it occurs.[1][3]
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Vigorous Stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture and prevent localized hot spots.
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Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid temperature increase during sodium nitrite addition. | Addition of sodium nitrite is too fast. | Immediately stop the addition. Allow the temperature to return to the desired range (0-5°C) before resuming addition at a much slower rate. |
| Inefficient cooling. | Ensure the reaction flask is sufficiently submerged in the ice bath and that there is good contact. Add more ice or salt to the bath. | |
| Formation of a brown or reddish-brown precipitate and gas evolution during the reaction. | Decomposition of the diazonium salt due to elevated temperature. | This indicates a loss of product. For future runs, ensure stricter temperature control. The gas is likely nitrogen (N₂).[3] |
| Low yield of this compound. | Poor temperature control leading to byproduct formation. | Adhere strictly to the recommended temperature range throughout the addition of sodium nitrite and during the subsequent iodination step. |
| Incomplete diazotization. | Ensure the correct stoichiometry of reagents and allow for sufficient reaction time at low temperature after the addition of sodium nitrite is complete. | |
| Product is discolored (e.g., yellow to orange). | Presence of impurities from side reactions. | This can be caused by elevated temperatures. Recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water) may be necessary for purification.[5][6] |
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for similar compounds.
Step 1: Diazotization of 3-Amino-2-bromobenzoic acid
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In a reaction vessel, suspend 3-amino-2-bromobenzoic acid in a mixture of water and a strong acid (e.g., hydrochloric acid).
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Cool the suspension to 0-5°C using an ice bath and stir vigorously.
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In a separate flask, prepare a solution of sodium nitrite in cold water.
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Slowly add the sodium nitrite solution dropwise to the suspension of 3-amino-2-bromobenzoic acid, ensuring the temperature of the reaction mixture is maintained between 0-5°C at all times.[1][7]
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After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.
Step 2: Iodination
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In a separate vessel, prepare a solution of potassium iodide in water.
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Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Some effervescence (nitrogen gas) may be observed.[3]
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Control the temperature of this addition, preferably between 0-20°C.[1]
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After the addition is complete, the mixture can be allowed to warm to room temperature and stirred for a period to ensure the reaction goes to completion.
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The crude this compound will precipitate out of the solution.
Step 3: Quenching and Isolation
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To remove any excess iodine, a quenching agent such as a sodium bisulfite solution can be added until the characteristic iodine color disappears.[1][3]
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Collect the solid product by vacuum filtration.
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Wash the filter cake with cold water to remove any remaining salts and impurities.
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The crude product can be further purified by recrystallization.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Diazotization Temperature | 0-5°C | [1][4] |
| Iodination Temperature | 0-20°C | [1] |
| Quenching Temperature | 0-20°C | [1] |
| Reagent Molar Ratio (Amine:Nitrite) | 1 : ~1.05 | [7] |
Experimental Workflow for Exotherm Management
Caption: Workflow for managing the exotherm during diazotization.
References
- 1. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. texiumchem.com [texiumchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reactivity of 2-Bromo-3-iodobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the effect of solvents on the reactivity of 2-Bromo-3-iodobenzoic acid (CAS: 855198-37-7). The unique di-halogenated structure of this compound offers distinct reactivity profiles, making solvent choice critical for achieving desired outcomes in synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the halogens in this compound for palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira, the reactivity of halogens follows the order: I > Br >> Cl.[2] Consequently, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This differential reactivity allows for regioselective functionalization, where the iodine can be selectively targeted under appropriate reaction conditions, leaving the bromine intact for subsequent transformations.[3]
Q2: Which solvents are most effective for a regioselective Suzuki-Miyaura coupling at the C-I position?
A2: A range of solvents can be used, but the choice is critical for yield and selectivity. Commonly, polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in a mixture with water, are effective.[4] Toluene in a biphasic system with water is also frequently employed. The optimal solvent system depends on the specific boronic acid and base used.
Q3: How does the presence of water in a Suzuki-Miyaura reaction mixture affect the outcome?
A3: In many cases, a small amount of water is beneficial. It helps dissolve inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[4] However, excessive water can lead to the undesired hydrolysis of the boronic acid (protodeboronation), reducing the yield of the desired coupled product.
Q4: Can Suzuki-Miyaura couplings with this compound be performed under anhydrous conditions?
A4: Yes, anhydrous conditions are suitable, particularly when using substrates that are sensitive to water. In such cases, organic-soluble bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[4] Anhydrous polar aprotic solvents such as dioxane or THF are typically used.
Q5: What solvent systems are recommended for Sonogashira coupling with this substrate?
A5: For Sonogashira couplings, polar aprotic solvents like DMF and THF are common choices.[5][6] Additionally, amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can sometimes serve as both the base and the solvent, especially if the starting materials are soluble in them.[6] For certain catalyst systems, alcohols like isopropanol have been shown to be highly effective, providing excellent yields even at room temperature.[7]
Q6: How can I improve the solubility of this compound for a reaction?
A6: this compound, like similar structures, is expected to be soluble in polar organic solvents such as ethanol, acetone, and DMSO.[8][9] If solubility is an issue in less polar solvents like toluene, consider using a co-solvent system (e.g., toluene/DMF) or converting the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester form often exhibits improved solubility in a wider range of organic solvents.
Troubleshooting Guides
Issue: Low or No Product Yield in a Cross-Coupling Reaction
Q: My Suzuki-Miyaura reaction with this compound is failing or giving a very low yield. What are the potential solvent-related causes?
A: Low yield is a common issue that can often be traced back to the solvent system. Consider the following:
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Poor Solubility: The substrate, boronic acid, or base may have insufficient solubility in the chosen solvent. This prevents the components from effectively interacting within the catalytic cycle.
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Solution: Screen different solvents or solvent mixtures. For biphasic systems (e.g., dioxane/water), adjust the ratio of the organic solvent to water to optimize solubility. Ensure vigorous stirring to maximize interfacial contact.[4]
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Suboptimal Polarity: The solvent's polarity influences the rates of the oxidative addition and transmetalation steps. If the reaction is slow, the solvent may not be optimal for the rate-determining step.
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Solution: Experiment with solvents of varying polarities. For instance, if you are using toluene, try a more polar solvent like DMF or dioxane.
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Base-Solvent Incompatibility: The chosen base may not be soluble enough in your solvent system to be effective. This is particularly true for inorganic bases in anhydrous organic solvents.
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Solution: If running an anhydrous reaction, switch to a more soluble base like Cs₂CO₃. Alternatively, introduce a small amount of water to create a biphasic system that can dissolve an inorganic base like K₂CO₃.[4]
-
Issue: Lack of Regioselectivity (Coupling at Both C-I and C-Br)
Q: I am observing a mixture of mono- and di-substituted products, indicating a loss of selectivity between the C-I and C-Br bonds. How can I improve selectivity for the C-I bond?
A: Achieving high regioselectivity is key when working with di-halogenated substrates.
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High Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for oxidative addition into the less reactive C-Br bond, especially after the C-I coupling has occurred.
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Solution: Lower the reaction temperature. Start at room temperature and increase it gradually only if the reaction does not proceed. Monitor the reaction closely by TLC or LC-MS to halt it once the desired mono-coupled product is maximized.
-
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Highly Reactive Catalyst System: A very active catalyst, often generated from bulky, electron-rich phosphine ligands, might not effectively discriminate between the two halogen sites.
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Solution: Switch to a less reactive palladium catalyst or ligand. For example, if you are using a highly active ligand like SPhos, consider trying a more traditional ligand like triphenylphosphine (PPh₃).
-
-
Prolonged Reaction Time: Leaving the reaction to run for an extended period after the initial C-I coupling is complete increases the likelihood of the secondary C-Br coupling.
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Solution: Carefully monitor the reaction progress and quench it as soon as the starting material is consumed and the desired mono-substituted product is formed.
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Issue: Catalyst Decomposition
Q: My reaction mixture is turning black, suggesting the palladium catalyst is decomposing into palladium black. Could the solvent be the cause?
A: Yes, the solvent can play a role in catalyst stability.
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Solvent Impurities: Solvents that have not been properly purified and degassed can contain oxygen. Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition and the formation of palladium black.
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Solution: Always use high-purity, dry solvents. Thoroughly degas the solvent before use by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
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High Temperatures in Certain Solvents: Some solvents have low boiling points. Running a reaction near the boiling point of a solvent like THF for extended periods can sometimes contribute to catalyst instability.
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Solution: Choose a solvent with a higher boiling point, such as dioxane or toluene, if elevated temperatures are required. This ensures a more stable thermal environment for the catalyst.
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Data Presentation
The selection of a solvent system is crucial for the success of palladium-catalyzed cross-coupling reactions. The following table summarizes common solvent systems and their typical effects on reactions involving aryl-iodide and aryl-bromide bonds.
Table 1: Common Solvent Systems for Cross-Coupling Reactions of this compound
| Reaction Type | Solvent System | Base | Typical Temperature (°C) | Expected Outcome & Remarks |
| Suzuki-Miyaura | Dioxane / H₂O (e.g., 4:1) | K₂CO₃, K₃PO₄ | 80 - 100 | Good for a wide range of boronic acids. Water aids in dissolving the base.[4] |
| Toluene / H₂O | K₂CO₃, Cs₂CO₃ | 80 - 110 | Biphasic system; vigorous stirring is essential. Good for achieving high temperatures. | |
| THF (anhydrous) | Cs₂CO₃ | 65 | Useful for water-sensitive substrates. Requires a soluble base. | |
| Sonogashira | DMF or THF | Et₃N, DIPEA | 25 - 80 | Triethylamine can often act as both base and solvent. Copper co-catalyst (e.g., CuI) is typically used.[5][6] |
| Isopropanol | K₂CO₃ | 25 | Can provide excellent yields under mild, room-temperature conditions.[7] | |
| Heck | DMF or Dioxane | K₂CO₃, Et₃N | 80 - 120 | Common choice for Heck reactions, effectively solubilizing reactants and bases.[10][11] |
| No Solvent | Hindered Amine | >100 | Possible for certain substrates, offering a "green" chemistry advantage.[12] |
Note: Yields and selectivity are highly dependent on the specific substrates, catalyst, ligand, and base used. This table serves as a general guideline for initial solvent screening.
Experimental Protocols
Protocol: Regioselective Suzuki-Miyaura Coupling of this compound at the C-I Position
This protocol provides a general methodology for the selective coupling at the more reactive C-I bond. Optimization may be required for different boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Solvent Degassing: Place the required volume of 1,4-dioxane and water into a flask. Sparge the mixture with argon or nitrogen gas for 20-30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Addition of Solvent and Catalyst: Add the degassed dioxane/water solvent mixture via cannula or syringe. Finally, add the palladium catalyst to the stirred mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the this compound spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-bromo-3-(aryl)benzoic acid.
Visualizations
Caption: A general workflow for optimizing solvent conditions in a cross-coupling reaction.
Caption: A decision tree for troubleshooting low reaction yields based on solvent and reagents.
Caption: The Suzuki-Miyaura cycle, highlighting the critical functions of the solvent system.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Characterization of 2-Bromo-3-iodobenzoic Acid and its Derivatives by NMR and Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic data for 2-Bromo-3-iodobenzoic acid and its derivatives. It outlines detailed experimental protocols and presents quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to facilitate the structural characterization and analysis of these important chemical intermediates.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for substituted benzoic acids and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the solid sample.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; gentle sonication may be applied if necessary.[1]
-
¹H NMR Acquisition :
-
Lock the spectrometer on the deuterium signal of the chosen solvent and shim the magnetic field to ensure homogeneity.[1]
-
Acquire the spectrum using typical parameters such as a 30° pulse angle and a relaxation delay of 1-2 seconds.[1]
-
A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.[1]
-
-
¹³C NMR Acquisition :
-
Data Processing : The raw data (Free Induction Decay) is processed by applying Fourier transformation, followed by phase and baseline corrections to yield the final spectrum.[1]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small quantity of the analyte into the mass spectrometer. For solid samples like this compound, a direct insertion probe can be utilized.[1]
-
Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in an electron ionization (EI) source. This process causes the molecule to ionize and fragment.[1]
-
Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Data Interpretation :
-
Identify the molecular ion peak ([M]⁺). For compounds containing bromine, a characteristic [M+2]⁺ peak of nearly equal intensity will be observed due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1]
-
Analyze the fragmentation pattern to deduce the structure. Common fragments for benzoic acids include the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups.[3][4]
-
Spectroscopic Data Comparison
The following tables summarize key quantitative data for this compound and provide a comparison with a simpler analogue (2-Bromobenzoic acid) and a representative derivative (Methyl 2-Bromo-3-iodobenzoate).
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Analysis | C1 (-COOH) | C2 (-Br) | C3 (-I) | C4 | C5 | C6 | H4 | H5 | H6 | Other Protons |
| This compound | ¹³C NMR (Predicted) | ~168 ppm | ~125 ppm | ~95 ppm | ~142 ppm | ~132 ppm | ~135 ppm | ||||
| ¹H NMR (Predicted) | ~7.9 ppm (d) | ~7.3 ppm (t) | ~8.1 ppm (d) | ~11-13 ppm (-COOH) | |||||||
| 2-Bromobenzoic acid | ¹³C NMR (Experimental) | 169.7 ppm | 122.1 ppm | 134.7 ppm | 127.5 ppm | 132.0 ppm | 132.9 ppm | ||||
| ¹H NMR (Experimental) | ~7.7 ppm (d) | ~7.3 ppm (t) | ~7.4 ppm (t) | ~10-13 ppm (-COOH) | |||||||
| Methyl 2-Bromo-3-iodobenzoate | ¹³C NMR (Predicted) | ~167 ppm | ~124 ppm | ~96 ppm | ~141 ppm | ~131 ppm | ~134 ppm | ~53 ppm (-OCH₃) | |||
| ¹H NMR (Predicted) | ~7.8 ppm (d) | ~7.2 ppm (t) | ~8.0 ppm (d) | ~3.9 ppm (-OCH₃) |
Note: Predicted values are based on established substituent effects on benzene rings. Experimental values can vary based on solvent and spectrometer frequency.
Table 2: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key m/z Fragments (Predicted/Observed) | Notes |
| This compound | C₇H₄BrIO₂[5] | 326.91 g/mol [5] | 326/328 ([M]⁺), 309/311 ([M-OH]⁺), 281/283 ([M-COOH]⁺), 200 ([M-I]⁺), 155/157 ([M-I-Br]⁺), 76 ([C₆H₄]⁺) | The molecular ion will appear as a doublet with ~1:1 intensity due to ⁷⁹Br/⁸¹Br isotopes. The exact mass is 325.84394 Da.[6] |
| 2-Bromobenzoic acid | C₇H₅BrO₂[7] | 201.02 g/mol [7] | 200/202 ([M]⁺), 183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺), 121 ([M-Br]⁺), 76 ([C₆H₄]⁺) | Data corresponds to observed values. The base peak is often m/z 155/157. |
| Methyl 2-Bromo-3-iodobenzoate | C₈H₆BrIO₂ | 340.94 g/mol | 340/342 ([M]⁺), 309/311 ([M-OCH₃]⁺), 214 ([M-I]⁺), 182 ([M-I-Br]⁺) | Fragmentation often involves the loss of the methoxy group (-OCH₃). |
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for characterizing a substituted benzoic acid derivative using NMR and Mass Spectrometry.
Caption: Workflow for the characterization of a benzoic acid derivative.
Conclusion
NMR spectroscopy and mass spectrometry are powerful, complementary techniques for the unambiguous characterization of this compound and its derivatives. NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, while mass spectrometry reveals the molecular weight, elemental composition, and structural fragments. The combined use of these methods, guided by the protocols and comparative data presented here, enables researchers to confidently verify the structure and purity of their synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C7H4BrIO2 | CID 21393818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 2-bromo- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 2-Bromo-3-iodobenzoic Acid and 2-Bromo-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and success. Dihalogenated benzoic acids are valuable scaffolds, offering multiple points for diversification. This guide provides an objective comparison of the reactivity of two key halogenated intermediates: 2-bromo-3-iodobenzoic acid and 2-bromo-3-chlorobenzoic acid . The discussion is supported by established principles of chemical reactivity and extrapolated experimental data from analogous systems, providing a framework for strategic synthetic planning.
Executive Summary
The primary differentiator in the chemical behavior of this compound and 2-bromo-3-chlorobenzoic acid is the inherent reactivity of the carbon-halogen bonds. The well-established trend in palladium-catalyzed cross-coupling reactions is that the reactivity of aryl halides follows the order: Ar-I > Ar-Br > Ar-Cl. This is a direct consequence of the bond dissociation energies (BDE) of the carbon-halogen bonds, where the C-I bond is the weakest and thus most susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.
For This compound , the significant difference in reactivity between the C-I and C-Br bonds allows for highly selective functionalization at the 3-position (iodine) under mild conditions, while the 2-position (bromine) remains available for subsequent transformations under more forcing conditions. In contrast, 2-bromo-3-chlorobenzoic acid presents a greater challenge for selective functionalization. While the C-Br bond is more reactive than the C-Cl bond, the difference is less pronounced than that between C-I and C-Br. Achieving selective coupling at the bromine position often requires careful optimization of reaction conditions to avoid competitive or double coupling.
Comparative Reactivity in Key Transformations
The differential reactivity of the two compounds is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug development.
Palladium-Catalyzed Cross-Coupling Reactions
The general order of reactivity (I > Br > Cl) is a guiding principle for predicting the outcome of reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is highly sensitive to the nature of the halogen. For this compound, selective coupling of a boronic acid at the C-I bond can be achieved with high efficiency using standard palladium catalysts under mild conditions.[1] The subsequent coupling at the C-Br bond would necessitate a more active catalyst system or higher temperatures. For 2-bromo-3-chlorobenzoic acid, while coupling at the C-Br bond is favored, the conditions required may also lead to some degree of reaction at the C-Cl bond, especially with highly active modern catalyst systems.
Sonogashira Coupling: The coupling of a terminal alkyne with an aryl halide also follows the established reactivity trend.[2][3] this compound is expected to undergo smooth and selective Sonogashira coupling at the 3-position. In contrast, coupling with 2-bromo-3-chlorobenzoic acid at the bromine position would likely require higher temperatures and a more robust catalyst system.
Buchwald-Hartwig Amination: This C-N bond-forming reaction is crucial for the synthesis of many pharmaceutical compounds.[4] Similar to other cross-coupling reactions, the amination of this compound would proceed selectively at the iodo-position. For 2-bromo-3-chlorobenzoic acid, amination at the bromo-position is the expected major product, but may require more specialized ligands to achieve high yields and selectivity.
Quantitative Data Summary
| Reaction Type | Substrate | Coupling Partner | Typical Catalyst System | Expected Conditions | Expected Yield (Mono-substitution) |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C, 2h | >90% (at C-I) |
| 2-Bromo-3-chlorobenzoic acid | Phenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | Dioxane, 100 °C, 12h | 70-85% (at C-Br) | |
| Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 25 °C, 4h | >95% (at C-I) |
| 2-Bromo-3-chlorobenzoic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, 80 °C, 18h | 60-75% (at C-Br) | |
| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 90 °C, 6h | >90% (at C-I) |
| 2-Bromo-3-chlorobenzoic acid | Morpholine | Pd₂(dba)₃, RuPhos, K₃PO₄ | Dioxane, 110 °C, 24h | 65-80% (at C-Br) |
Note: The data presented is extrapolated from literature on similar substrates and serves to illustrate the expected reactivity trends. Actual results may vary and require optimization.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Procedure for Selective Suzuki-Miyaura Coupling of this compound
-
To a reaction vessel, add this compound (1.0 mmol), the desired boronic acid (1.1 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL).
-
The reaction mixture is heated to 80-90 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-3-chlorobenzoic Acid
-
To a reaction vessel, add 2-bromo-3-chlorobenzoic acid (1.0 mmol), the desired boronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 3.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Add a degassed solvent (e.g., 1,4-Dioxane, 10 mL).
-
The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours.
-
Follow steps 6-8 from the previous protocol for workup and purification.
Visualizing Reactivity and Experimental Workflow
The following diagrams illustrate the key concepts of halogen reactivity and a typical experimental workflow for comparing these substrates.
Caption: Relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for the comparative reactivity analysis of the two benzoic acid derivatives.
Conclusion
The choice between this compound and 2-bromo-3-chlorobenzoic acid is a strategic one that hinges on the desired synthetic outcome and the tolerance for more demanding reaction conditions. This compound offers a distinct advantage in terms of chemoselectivity, allowing for facile and high-yielding functionalization at the iodo-position under mild conditions. This makes it an ideal substrate for complex, multi-step syntheses where preserving the bromo-functionality for a subsequent transformation is desired. Conversely, 2-bromo-3-chlorobenzoic acid, while less reactive, may be a more cost-effective starting material. Achieving selective functionalization at the bromo-position is feasible but requires more rigorous optimization of catalysts, ligands, and reaction conditions to overcome the higher activation barrier of the C-Br bond and to mitigate potential side reactions at the C-Cl bond. For drug development professionals, this understanding of differential reactivity is paramount for efficient route design and the rapid generation of diverse compound libraries.
References
A Spectroscopic Showdown: Unraveling the Isomers of Bromo-iodobenzoic Acid
A detailed comparative analysis of the spectroscopic signatures of six bromo-iodobenzoic acid isomers is presented for researchers, scientists, and professionals in drug development. This guide provides predicted and experimental data for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), alongside detailed experimental protocols and a logical workflow for isomer differentiation.
The precise identification of isomers is a critical step in chemical synthesis and drug development, as different isomers of the same molecule can exhibit vastly different biological activities and physical properties. This guide focuses on the spectroscopic comparison of 2-Bromo-3-iodobenzoic acid and five of its structural isomers. Due to the limited availability of experimental spectra for these specific compounds, this guide leverages predictive tools and established spectroscopic principles to provide a comprehensive comparative dataset.
Comparative Spectroscopic Data
The following tables summarize the predicted and available experimental spectroscopic data for the six isomers of bromo-iodobenzoic acid.
Table 1: ¹H NMR Spectroscopic Data (Predicted in DMSO-d₆)
| Isomer | Structure | Predicted ¹H NMR Chemical Shifts (ppm), Multiplicity, Integration |
| This compound | ~8.1 (d, 1H), ~7.8 (t, 1H), ~7.4 (d, 1H) | |
| 2-Bromo-5-iodobenzoic acid | ~8.2 (d, 1H), ~8.0 (dd, 1H), ~7.6 (d, 1H) | |
| 3-Bromo-4-iodobenzoic acid | ~8.3 (d, 1H), ~8.0 (d, 1H), ~7.9 (dd, 1H) | |
| 4-Bromo-2-iodobenzoic acid | ~8.1 (d, 1H), ~7.9 (d, 1H), ~7.7 (dd, 1H) | |
| 3-Bromo-5-iodobenzoic acid | ~8.2 (t, 1H), ~8.1 (t, 1H), ~7.9 (t, 1H) | |
| 4-Bromo-3-iodobenzoic acid | ~8.2 (d, 1H), ~7.9 (dd, 1H), ~7.8 (d, 1H) |
Note: Predicted values are based on computational models and may vary from experimental results. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).
Table 2: ¹³C NMR Spectroscopic Data (Predicted in DMSO-d₆)
| Isomer | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | ~168 (C=O), ~142 (C-I), ~135 (C-Br), ~133, ~131, ~130, ~95 (C-COOH) |
| 2-Bromo-5-iodobenzoic acid | ~167 (C=O), ~140 (C-I), ~138, ~134 (C-Br), ~132, ~130, ~93 (C-COOH) |
| 3-Bromo-4-iodobenzoic acid | ~166 (C=O), ~141, ~139 (C-I), ~133, ~131 (C-Br), ~130, ~98 (C-COOH) |
| 4-Bromo-2-iodobenzoic acid | ~168 (C=O), ~143 (C-I), ~135, ~132, ~130 (C-Br), ~128, ~96 (C-COOH) |
| 3-Bromo-5-iodobenzoic acid | ~165 (C=O), ~140, ~138, ~135 (C-Br), ~132, ~130 (C-I), ~94 (C-COOH) |
| 4-Bromo-3-iodobenzoic acid | ~166 (C=O), ~139, ~137, ~134 (C-Br), ~131, ~130 (C-I), ~99 (C-COOH) |
Note: Predicted values are based on computational models and may vary from experimental results.
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Isomer | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| All Isomers | ~3000 (O-H, broad), ~1700 (C=O), ~1600, ~1470 (C=C, aromatic), ~1300 (C-O), ~750-850 (C-H bend, aromatic) | 326/328 (due to ⁷⁹Br/⁸¹Br isotopes) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of bromo-iodobenzoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[1]
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.[2]
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For solid samples, a direct insertion probe or dissolution in a suitable solvent for techniques like electrospray ionization (ESI) can be used.
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile compounds and provides characteristic fragmentation patterns. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds.
-
Mass Analysis: The resulting ions are accelerated and separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.[3][4]
Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of this compound isomers.
Caption: Workflow for the spectroscopic identification and comparison of bromo-iodobenzoic acid isomers.
References
Biological Activity of 2-Bromo-3-iodobenzoic Acid Derivatives: A Comparative Landscape for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic design of novel therapeutic agents often begins with versatile molecular scaffolds. 2-Bromo-3-iodobenzoic acid, a dihalogenated benzoic acid derivative, presents a unique platform for the synthesis of a diverse array of compounds with potential biological activities. This guide provides a comparative overview of the current, albeit limited, understanding of the biological significance of compounds derived from this scaffold, with a focus on their potential as anticancer and antimicrobial agents. Due to a scarcity of direct research on derivatives of this compound, this guide draws comparative insights from structurally related halogenated benzoic acids to highlight potential avenues for future research and drug development.
While this compound itself is primarily utilized as a chemical intermediate, its structural motifs are found in molecules with significant pharmacological properties. The presence of both bromine and iodine atoms offers distinct reactivity for selective chemical modifications, making it an attractive starting point for creating libraries of compounds for biological screening.[1]
Potential Therapeutic Applications: Insights from Related Compounds
Anticancer Potential
Derivatives of various iodobenzoic acids have been investigated for their anticancer properties. For instance, novel hydrazones synthesized from 2-, 3-, or 4-iodobenzoic acid have demonstrated potential as anticancer agents.[2] This suggests that amide and hydrazone derivatives of this compound could be promising candidates for anticancer drug discovery. The general approach involves the synthesis of a library of related compounds and screening them against various cancer cell lines to determine their efficacy.
Antimicrobial Activity
Similarly, acylhydrazones of iodobenzoic acids have shown beneficial antimicrobial effects, even against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2] The introduction of halogen atoms, such as bromine and iodine, onto an aromatic scaffold can significantly influence the antimicrobial and antifungal properties of the resulting compounds. This provides a strong rationale for synthesizing and evaluating derivatives of this compound for their potential as novel antimicrobial agents.
Synthetic Pathways and Methodologies
The primary utility of this compound in medicinal chemistry lies in its versatility as a synthetic building block. The differential reactivity of the bromo and iodo substituents allows for selective functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This enables the introduction of a wide range of chemical moieties to create diverse molecular architectures.
Below is a generalized workflow for the synthesis and evaluation of derivatives of this compound.
Experimental Protocols: A General Approach
While specific protocols for derivatives of this compound are scarce, the following represents a general methodology for the synthesis of amide derivatives from a benzoic acid precursor, which could be adapted for the title compound.
General Protocol for Amide Synthesis:
-
Acid Chloride Formation: this compound is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) or toluene, to form the corresponding acid chloride. The reaction is usually carried out at room temperature or with gentle heating.
-
Amidation: The resulting acid chloride is then reacted with a primary or secondary amine in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. This reaction is also typically performed in an inert solvent like DCM.
-
Purification: The final amide derivative is purified using standard techniques, such as column chromatography or recrystallization, to yield the pure compound for biological testing.
Future Directions and a Call for Research
The lack of specific biological activity data for derivatives of this compound represents a significant gap in the literature and a compelling opportunity for new research. The synthetic accessibility of this scaffold, combined with the known biological activities of related halogenated benzoic acids, provides a strong impetus for the design, synthesis, and biological evaluation of novel compounds derived from this starting material.
Future studies should focus on:
-
Synthesis of diverse libraries: Utilizing modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, to generate a wide range of amide, ester, and heterocyclic derivatives of this compound.
-
Comprehensive biological screening: Evaluating these new compounds for a variety of biological activities, with an initial focus on anticancer and antimicrobial properties.
-
Quantitative analysis: For active compounds, determining key parameters such as IC50 (for anticancer activity) and MIC (for antimicrobial activity) values to allow for robust comparison.
-
Mechanism of action studies: Investigating the underlying signaling pathways and molecular targets of the most promising lead compounds.
By systematically exploring the chemical space around the this compound scaffold, the research community can unlock its potential for the development of the next generation of therapeutic agents.
References
Comparative study of palladium catalysts for 2-Bromo-3-iodobenzoic acid coupling
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Bromo-3-iodobenzoic Acid
For researchers, scientists, and professionals in drug development, the selective functionalization of dihalogenated aromatic compounds is a critical step in the synthesis of complex molecular architectures. This compound presents a valuable scaffold, with the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds offering opportunities for sequential, site-selective cross-coupling reactions. In palladium-catalyzed couplings, the C-I bond is generally more reactive than the C-Br bond, allowing for selective functionalization at the 3-position.[1] This guide provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound and its derivatives, supported by representative experimental data and detailed protocols.
Catalyst Performance in Selective Coupling Reactions
The choice of the palladium precursor, ligand, base, and solvent system is crucial in controlling the outcome of the coupling reaction, influencing both the yield and the selectivity of the transformation. Milder reaction conditions typically favor reaction at the more reactive C-I bond, leaving the C-Br bond intact for subsequent functionalization.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The selection of the palladium catalyst and ligand is critical for achieving high efficiency, particularly with sterically hindered substrates like this compound.
Table 1: Comparison of Palladium Catalysts for Selective Suzuki-Miyaura Coupling at the C-3 Position
| Catalyst / Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[1] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[1] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 16 | ~85-95 | A common and versatile catalyst. |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~94 | Buchwald ligands often show high reactivity.[2] |
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The regioselectivity and stereoselectivity of the Heck reaction are highly dependent on the catalyst system and reaction conditions.
Table 2: Comparison of Palladium Catalysts for Selective Heck Coupling at the C-3 Position
| Catalyst / Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | ~75 | A standard catalyst system for Heck reactions.[2] |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMAc | 120 | 8 | ~88 | More electron-rich phosphine can improve yields.[2] |
| Herrmann's Catalyst (1) | - | Ag₃PO₄ | DMF | 120 | 6 | ~91 | A highly active palladacycle catalyst.[2] |
| PdEncat™ 40 (0.8) | - | NaOAc | Ethanol | 140 (MW) | 0.5 | ~95 | Heterogeneous catalyst, allows for easy removal.[2] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often employing a copper(I) co-catalyst.
Table 3: Comparison of Palladium Catalysts for Selective Sonogashira Coupling at the C-3 Position
| Palladium Source (mol%) | Ligand (mol%) | Copper Source (mol%) | Base | Solvent | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2) | - | CuI (3) | Et₃N | THF | 12 | ~85 | A classic Sonogashira catalyst system.[2] |
| Pd(OAc)₂ (2) | PPh₃ (4) | CuI (3) | Et₃N/DMF | DMF | 8 | ~92 | The addition of a phosphine ligand can improve the reaction.[2] |
| Pd(dppf)Cl₂ (2) | - | CuI (3) | Cs₂CO₃ | Dioxane | 12 | ~78 | Dppf can be an effective ligand in this coupling.[2] |
| Pd₂(dba)₃ (1) | XPhos (3) | - | K₃PO₄ | Toluene | 10 | ~90 | Copper-free conditions are possible with appropriate ligands.[2] |
Experimental Protocols
The following are generalized procedures for palladium-catalyzed cross-coupling reactions on this compound, designed for selective functionalization at the C-3 position.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and acidify to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.
Heck Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., PPh₃, 0.04 equiv)
-
Base (e.g., Et₃N, 2.5 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, the ligand (if applicable), and the base.
-
Add the degassed solvent and the alkene.
-
Seal the tube and heat the mixture at the specified temperature for the indicated time.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Acidify the aqueous layer to precipitate the product.
-
Collect the solid by filtration and purify by column chromatography on silica gel.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv)
-
Copper(I) co-catalyst (e.g., CuI, 0.03 equiv)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) co-catalyst.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water, acidify to precipitate the product, and collect by filtration.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the experimental process and the underlying catalytic cycles, the following diagrams are provided.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
A Comparative Guide to the Structural Validation of a Novel Compound Synthesized from 2-Bromo-3-iodobenzoic Acid
This guide provides a comprehensive comparison and detailed experimental protocols for validating the structure of a novel compound, "Compound X," synthesized from 2-Bromo-3-iodobenzoic acid. The methodologies and data presented herein are intended to offer researchers, scientists, and drug development professionals a robust framework for structural elucidation and confirmation.
The synthesis of novel compounds from versatile building blocks like this compound is a common strategy in medicinal chemistry.[1] The distinct reactivity of the bromine and iodine substituents allows for selective chemical transformations, such as cross-coupling reactions, to introduce new molecular complexity.[1] Validating the precise structure of the resulting compound is a critical step to ensure that the desired chemical entity has been formed before proceeding with further biological evaluation.
This guide will focus on the hypothetical synthesis of 2-Bromo-3-phenylbenzoic acid (Compound X) via a Suzuki coupling reaction, where the iodine atom of this compound is selectively replaced with a phenyl group. We will compare the analytical data of the starting material with the expected data for the synthesized product.
Comparative Structural Validation Data
The confirmation of a novel chemical structure relies on a combination of advanced spectroscopic and analytical techniques.[2][3] The data derived from these methods are essential for verifying the identity and purity of the final compound.
| Analytical Technique | Starting Material (this compound) | Hypothetical Product (Compound X: 2-Bromo-3-phenylbenzoic acid) | Interpretation |
| Molecular Formula | C₇H₄BrIO₂[4] | C₁₃H₉BrO₂ | Loss of iodine and addition of C₆H₅. |
| Molecular Weight | 326.91 g/mol [5] | 277.12 g/mol | A significant decrease in molecular weight corresponding to the substitution of iodine with a phenyl group. |
| ¹H NMR (ppm) | 7.2-7.8 (multiplets, 3H, aromatic) | 7.3-7.9 (multiplets, 8H, aromatic) | Appearance of new signals corresponding to the protons of the newly introduced phenyl group. |
| ¹³C NMR (ppm) | ~95 (C-I), ~120 (C-Br), 128-140 (aromatic), ~168 (C=O) | ~122 (C-Br), 128-142 (aromatic), ~168 (C=O) | Disappearance of the carbon signal bonded to iodine and appearance of new aromatic carbon signals. |
| Mass Spec (HRMS) | m/z = 325.8439 (M⁻) | m/z = 275.9808 (M⁻) | The high-resolution mass confirms the elemental composition consistent with the proposed structure. |
| IR Spectroscopy (cm⁻¹) | ~1700 (C=O), 2500-3300 (O-H), ~550 (C-I) | ~1700 (C=O), 2500-3300 (O-H), No C-I stretch | Disappearance of the carbon-iodine bond vibration. |
Experimental Workflow for Structural Validation
The process of validating a novel compound's structure follows a logical progression from initial purification to definitive structural analysis. The workflow ensures that each step builds upon the last, providing a comprehensive and reliable confirmation of the molecule's identity.
Caption: Logical workflow for the synthesis and structural validation of a novel compound.
Experimental Protocols & Methodologies
Detailed and reproducible experimental protocols are fundamental to the validation process.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the complete covalent structure and proton/carbon environment of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Acquire at least 16 scans.
-
Acquire a ¹³C NMR spectrum on the same sample. Set the spectral width to cover 0 to 200 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H signals and reference the spectra to the residual solvent peak.
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate molecular weight and confirm the elemental composition.[2]
-
Protocol:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid.
-
Acquire the mass spectrum in a high-resolution mode (e.g., Time-of-Flight or Orbitrap).
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Compare the experimentally measured monoisotopic mass to the theoretical mass calculated for the proposed molecular formula (C₁₃H₉BrO₂). The mass difference should be less than 5 ppm.
-
3. X-ray Crystallography
-
Objective: To determine the definitive three-dimensional structure and stereochemistry of the molecule.[3]
-
Protocol:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion.
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic positions.
-
Hypothetical Application: Signaling Pathway Inhibition
Derivatives of benzoic acid are explored for various therapeutic applications, including the inhibition of signaling pathways involved in disease. The hypothetical Compound X could be investigated as an inhibitor of a protein kinase, a common target in drug development.
Caption: Inhibition of a kinase cascade by the novel Compound X.
References
A Comparative Guide to Purity Analysis of Synthesized 2-Bromo-3-iodobenzoic Acid Derivatives by HPLC
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a foundational requirement for ensuring the validity of experimental results and the safety and efficacy of potential therapeutic agents. 2-Bromo-3-iodobenzoic acid and its derivatives serve as crucial building blocks in organic synthesis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for purity determination, supported by a detailed experimental protocol and comparative data.
High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound derivatives.[1][2] Its high resolution and sensitivity make it exceptionally suitable for separating a principal compound from its process-related impurities, such as starting materials, positional isomers, or by-products.[2][3]
Comparative Analysis of Purity Determination Methods
While HPLC is a cornerstone of purity analysis, orthogonal methods can provide a more comprehensive purity profile.[2] Techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC) offer different analytical perspectives. The choice of method depends on the analyte's properties, potential impurities, and the specific requirements of the analysis.[4]
The table below summarizes the key performance characteristics of HPLC compared to qNMR and GC.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography (GC) |
| Principle | Chromatographic separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1][5] | Quantitative determination of molecules by measuring the intensity of NMR signals relative to a certified internal standard.[2] | Chromatographic separation based on the partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. |
| Typical Analytes | Non-volatile or thermally labile compounds, including polar and non-polar small molecules.[4] | Soluble compounds with NMR-active nuclei; provides structural information. A primary analytical method.[2] | Volatile and thermally stable compounds.[4] |
| Primary Use | Purity determination, quantification of impurities, and routine quality control.[1] | Absolute purity determination without a specific reference standard for the analyte, structural confirmation.[4] | Analysis of residual solvents, and detection of volatile impurities. |
| Sensitivity | High (ng to pg range) | Moderate (µg to mg range) | Very High (pg to fg range) |
| Destructive? | Yes | No | Yes |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate purity analysis. The following section outlines a robust reverse-phase HPLC (RP-HPLC) method suitable for this compound derivatives.
Recommended HPLC Protocol for Purity Analysis
This protocol describes a general RP-HPLC method using a C18 column, which is effective for separating aromatic carboxylic acids and their related impurities.[2][6]
1. Instrumentation and Equipment
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data Acquisition: Chromatography data station (e.g., Chromeleon™, Empower™).
-
Analytical Balance: Capable of weighing to at least 0.1 mg.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filtration: 0.45 µm syringe filters (PTFE or nylon).
2. Reagents and Materials
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Acid Modifier: Formic acid or trifluoroacetic acid (TFA), HPLC grade. An acidic mobile phase helps in retaining and resolving acidic compounds.[6]
-
Sample: Synthesized this compound derivative.
-
Reference Standard: A well-characterized, high-purity standard of the analyte, if available.
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50, v/v).[3]
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of about 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection is set at a wavelength where the aromatic core exhibits strong absorbance, typically around 254 nm.[2] A PDA detector can be used to scan a range (e.g., 200-400 nm) to identify the optimal wavelength.
-
Gradient Program: A gradient elution is recommended to ensure separation of the main peak from any early or late-eluting impurities.
-
0-2 min: 30% B
-
2-20 min: Linear gradient from 30% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 30% B
-
26-30 min: Hold at 30% B (re-equilibration)
-
5. Data Analysis
-
The purity of the synthesized compound is calculated based on the peak area percentage. The area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Visualization
The following diagrams illustrate the logical workflow for the HPLC purity analysis and the decision-making process for selecting an appropriate analytical technique.
References
A Researcher's Guide to the Reaction Mechanisms of 2-Bromo-3-iodobenzoic Acid: A DFT-Informed Comparative Analysis
For researchers, scientists, and professionals in drug development, 2-Bromo-3-iodobenzoic acid is a valuable building block in the synthesis of complex organic molecules. Its utility stems from the differential reactivity of the two halogen substituents, allowing for selective and sequential chemical transformations. This guide provides a comparative analysis of the reaction mechanisms of this compound, drawing upon Density Functional Theory (DFT) studies of related halobenzoic acids and experimental findings to offer insights into its reactivity.
Theoretical Comparison of Reactivity: C-Br vs. C-I Bonds
While direct DFT studies on the reaction mechanism of this compound are not extensively available in the current literature, we can infer its reactivity by comparing it with DFT studies on other halobenzoic acids and related dihaloaromatic compounds. The key to understanding the selective reactivity of this compound lies in the difference in bond strength and electronic properties of the Carbon-Bromine (C-Br) and Carbon-Iodine (C-I) bonds.
Generally, the C-I bond is weaker and more polarizable than the C-Br bond. This makes the iodine-substituted position more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step. DFT calculations on various dihaloaromatics consistently show a lower activation energy for the oxidative addition at the C-I bond compared to the C-Br bond.
The carboxylic acid group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity of the halogen substituents through its electronic and steric effects. In the case of this compound, the ortho-bromo and meta-iodo substituents are positioned to exhibit distinct electronic environments, further contributing to their differential reactivity.
For comparison, consider the bond dissociation energies (BDEs) and activation energies for reactions of simpler halobenzoic acids.
| Compound/Reaction | Computational Method | Calculated Parameter | Value | Significance |
| Halobenzoic Acids | DFT (B3LYP) | Ideal-gas state thermodynamic properties | Inconsistent experimental enthalpies of formation for 2- and 3-bromobenzoic acid, resolved by computation.[1] | Highlights the utility of DFT in refining thermodynamic data for reactants and products. |
| Ortho-halobenzoic Acids | DFT (B3LYP/6-311++G(d,p)) | Conformational potential energy landscapes | Investigates interactions between the carboxylic group and ortho halogen substituents.[2] | Provides insight into the ground-state geometry and conformational preferences that can influence reaction pathways. |
| Diiodophenol Isomers | DFT | Bond Dissociation Energies (BDEs) | Placeholder for C-I and O-H BDEs. | A comparative DFT study on diiodophenols can provide a model for understanding the relative C-I bond strengths in different positions on a benzene ring. |
Proposed Reaction Mechanisms and Experimental Workflows
The differential reactivity of the C-Br and C-I bonds in this compound allows for selective functionalization. Below are generalized reaction pathways for common transformations, along with a typical experimental workflow for a Suzuki coupling reaction.
Palladium-Catalyzed Suzuki Cross-Coupling
This reaction is expected to proceed selectively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.
Caption: Generalized pathway for the selective Suzuki cross-coupling at the C-I bond.
Experimental Workflow: Suzuki Coupling
Caption: Typical experimental workflow for a Suzuki coupling reaction.
Alternative Reactions and Comparisons
While Suzuki coupling is a common application, other palladium-catalyzed reactions like Sonogashira and Heck couplings are also expected to show selectivity for the C-I bond. Furthermore, reactions involving nucleophilic aromatic substitution would likely occur preferentially at the carbon bearing the iodine due to the better leaving group ability of the iodide ion.
In contrast, reactions proceeding through radical mechanisms, such as certain reductive dehalogenations, might show different selectivity profiles. The relative bond dissociation energies would be a key factor in determining which halogen is cleaved.
A comparison with isomeric dihalobenzoic acids is also instructive. For instance, in 2-bromo-5-iodobenzoic acid, the electronic effects of the carboxylic acid group on the two halogens are different compared to the 2,3-disubstituted isomer, which could lead to altered reactivity and selectivity.
Experimental Protocols
General Computational Protocol for DFT Studies of Reaction Mechanisms
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.
-
Method: A hybrid DFT functional such as B3LYP or a more modern functional like M06-2X is often employed.
-
Basis Set: A basis set of at least double-zeta quality with polarization and diffuse functions (e.g., 6-311++G(d,p) for lighter atoms and a suitable effective core potential basis set like LANL2DZ for iodine) is recommended.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized in the gas phase or with an implicit solvent model (e.g., PCM, SMD).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that a transition state connects the correct reactant and product.
-
Energy Profile: The potential energy surface is constructed by plotting the relative free energies of all stationary points.
General Experimental Protocol for a Selective Suzuki Coupling of this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
-
Solvent: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Conditions: Heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-bromo-3-arylbenzoic acid.
This guide provides a framework for understanding the reactivity of this compound based on established principles and comparative data. Further dedicated DFT and experimental studies will undoubtedly provide a more detailed and nuanced picture of its rich reaction chemistry.
References
A Comparative Guide to the Regioselectivity of Reactions with 2-Bromo-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. 2-Bromo-3-iodobenzoic acid is a valuable building block, offering two distinct halogen atoms that can be selectively manipulated to create complex molecular architectures.[1] This guide provides a comparative analysis of the regioselectivity of common cross-coupling reactions involving this substrate, supported by experimental data and detailed protocols to aid in reaction design and optimization.
Fundamental Principles of Regioselectivity
The regioselectivity in palladium-catalyzed cross-coupling reactions of dihaloarenes is primarily governed by the difference in the carbon-halogen bond strengths and their corresponding reactivity toward oxidative addition to a palladium(0) catalyst. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond. This inherent difference in reactivity allows for the selective functionalization at the iodo-position under milder reaction conditions.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl [2]
By carefully controlling reaction parameters such as temperature, reaction time, and the choice of catalyst and ligands, chemists can achieve selective coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.[3][4]
Comparative Analysis of Key Cross-Coupling Reactions
The following sections compare the performance of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are fundamental tools for C-C and C-N bond formation.
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[5][6] Due to the differential reactivity of the C-I and C-Br bonds, selective coupling with a boronic acid at the iodo-position is highly favored under mild conditions.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Rate: C-I > C-Br)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="Ar(I)Pd(II)(Br)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="R-B(OR)₂", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_R_Complex [label="Ar(R)Pd(II)(Br)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reductive_Elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Product\nAr-R", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aryl_Halide [label="2-Bromo-3-iodo-\nbenzoic acid", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" "]; OxAdd -> PdII_Complex; Aryl_Halide -> OxAdd; PdII_Complex -> Transmetalation; Boronate -> Transmetalation; Base -> Transmetalation; Transmetalation -> PdII_R_Complex; PdII_R_Complex -> Reductive_Elimination; Reductive_Elimination -> Pd0; Reductive_Elimination -> Product; } .enddot Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the selective oxidative addition step.
Quantitative Data Comparison: Regioselective Suzuki-Miyaura Coupling
The following data is representative of the regioselectivity observed with bromo-iodoarene substrates and may require optimization for this compound.
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (Iodo-Coupled) | Selectivity (I:Br) |
| 1 | 2-Bromo-4-iodophenol | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85% | >95:5 |
| 2 | 1-Bromo-4-iodobenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 92% | >98:2 |
| 3 | 2-Bromo-5-iodopyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 78% | >90:10 |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask under a positive pressure of the inert gas.
-
Solvent Addition: Add degassed solvent(s) (e.g., Toluene/H₂O, 4:1 mixture, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2] This reaction is highly regioselective for the C-I bond of this compound, typically proceeding under mild, copper-co-catalyzed conditions.[7][8]
Quantitative Data Comparison: Regioselective Sonogashira Coupling
The following data is representative of the regioselectivity observed with bromo-iodoarene substrates and may require optimization for this compound.
| Entry | Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (Iodo-Coupled) |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 25 | 95% |
| 2 | 2-Bromo-4-iodotoluene | Trimethylsilylacetylene | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (3) | Et₃N/DMF | 50 | 90% | |
| 3 | 4-Bromo-2-iodoaniline | 1-Hexyne | Pd(dppf)Cl₂ (2) | CuI (3) | Cs₂CO₃ | Dioxane | 60 | 88% |
Experimental Protocol: Regioselective Sonogashira Coupling
-
Setup: In a Schlenk tube, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), the copper(I) co-catalyst (e.g., CuI, 0.03 mmol), and a base (e.g., triethylamine, 2.0 mmol).
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Stir the reaction at room temperature or with gentle heating as required.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Dilute the mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography.[9]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10][11] The reaction demonstrates excellent regioselectivity, with the amine preferentially coupling at the more reactive C-I position of this compound.
// Nodes Start [label="1. Assemble Reactants", fillcolor="#FFFFFF", fontcolor="#202124"]; Reactants [label="this compound\nAmine\nBase (e.g., NaOt-Bu)\nSolvent (e.g., Toluene)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inert [label="2. Establish Inert Atmosphere", fillcolor="#FFFFFF", fontcolor="#202124"]; Degas [label="Degas solvent\nPurge flask with Argon", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="3. Add Catalyst System", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst_Details [label="Pd Precursor (e.g., Pd₂(dba)₃)\nLigand (e.g., XPhos)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="4. Heat Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="5. Monitor Progress (TLC/GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="6. Quench and Workup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="7. Purify Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reactants [style=dashed, arrowhead=none]; Start -> Inert; Inert -> Degas [style=dashed, arrowhead=none]; Inert -> Catalyst; Catalyst -> Catalyst_Details [style=dashed, arrowhead=none]; Catalyst -> Reaction; Reaction -> Monitoring; Monitoring -> Workup; Workup -> Purification; } .enddot Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Quantitative Data Comparison: Regioselective Buchwald-Hartwig Amination
The following data is representative of the regioselectivity observed with bromo-iodoarene substrates and may require optimization for this compound.
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (Iodo-Coupled) |
| 1 | 1-Bromo-4-iodobenzene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 94% |
| 2 | 4-Bromo-2-iodoaniline | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 85% |
| 3 | 2-Bromo-5-iodotoluene | n-Butylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | t-BuOH | 90 | 91% |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
Setup: To a glovebox or a Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol), followed by the solvent (e.g., dioxane, 4 mL).
-
Reaction: Seal the tube and heat the mixture with stirring in an oil bath at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.[12]
Conclusion
This compound is a highly versatile substrate for regioselective synthesis. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for predictable and high-yielding functionalization at the C-3 position under standard palladium-catalyzed cross-coupling conditions. By selecting mild conditions—lower temperatures, less reactive catalysts, and shorter reaction times—chemists can effectively isolate the mono-substituted product. The remaining bromine atom then serves as a handle for a second, distinct transformation under more forcing conditions, enabling the efficient and controlled construction of highly functionalized, complex aromatic molecules. This stepwise approach is invaluable for the synthesis of novel pharmaceutical agents and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig_reaction [chemeurope.com]
- 12. jk-sci.com [jk-sci.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-3-iodobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 2-Bromo-3-iodobenzoic acid is paramount in any research and development setting. This guide provides essential, step-by-step procedures for its proper handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This substance is classified as hazardous, and appropriate personal protective equipment (PPE) must be worn at all times.
Hazard Summary:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear protective clothing.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area. If dust is generated, respiratory protection may be required.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 855198-37-7 |
| Molecular Formula | C₇H₄BrIO₂ |
| Molecular Weight | 326.91 g/mol |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical into drains or the environment.
1. Waste Collection:
- Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, properly labeled hazardous waste container.
- Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area.
2. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Include the approximate quantity of waste in the container.
3. Storage:
- Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
- The storage area should be secure and accessible only to authorized personnel.
4. Disposal:
- Dispose of the contents and the container at an approved waste disposal plant.[2][3]
- It is the responsibility of the waste generator to correctly classify the waste and ensure compliance with all local, regional, and national hazardous waste regulations.[2]
IV. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment:
-
Avoid generating dust.
-
Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.
-
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the incident to the appropriate environmental health and safety personnel.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Bromo-3-iodobenzoic Acid
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-3-iodobenzoic acid. Adherence to these procedures is vital for ensuring personal safety and minimizing laboratory contamination.
Chemical Identifier:
-
Name: this compound
-
CAS RN: 855198-37-7
1. Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. Based on available safety information, the primary hazards include:
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
Due to its nature as a solid, dust particles can be easily generated and inhaled or come into contact with skin and eyes, making stringent PPE use a necessity.[3][4]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Hazard Classification | Body Part | Recommended PPE | Specification/Standard |
| H319: Serious Eye Irritation | Eyes | Chemical safety goggles and a face shield | Goggles should conform to EN166 or NIOSH standards. A face shield provides additional protection against splashes.[3][4] |
| H315: Skin Irritation | Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of after handling.[3] |
| H315: Skin Irritation | Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron is advised.[3][5] |
| H332/H335: Harmful if Inhaled / Respiratory Irritation | Respiratory | Use in a certified chemical fume hood | All handling of the solid that may generate dust should be performed in a fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[3] |
2. Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation and Pre-Handling Check:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[4][5]
-
Assemble all necessary equipment (spatulas, weighing paper, glassware) inside the fume hood to minimize movement.
-
Confirm availability of appropriate waste containers.
2.2. Donning PPE:
-
Lab Coat/Apron: Put on a clean, buttoned laboratory coat.
-
Gloves: Don the first pair of chemical-resistant gloves.
-
Goggles/Face Shield: Put on chemical safety goggles, ensuring a snug fit. If there is a splash risk, wear a face shield over the goggles.[4]
-
Second Pair of Gloves (Optional but Recommended): For added protection, a second pair of gloves can be worn.
2.3. Handling the Chemical:
-
Perform all manipulations of this compound within the fume hood.
-
Use spatulas and weighing boats to handle the solid. Avoid scooping directly from the container with glassware.
-
If transferring the solid, do so slowly and carefully to prevent dust generation.
-
Keep the container of this compound sealed when not in use.
2.4. Post-Handling and Doffing PPE:
-
Clean all contaminated surfaces within the fume hood.
-
Seal all waste containers.
-
Gloves: If wearing two pairs, remove the outer pair and dispose of them in the designated solid waste container.
-
Goggles/Face Shield: Remove eye and face protection.
-
Lab Coat/Apron: Remove the lab coat.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out as you remove them to avoid skin contact with any potential contaminants.
-
Hand Washing: Wash hands thoroughly with soap and water.[6]
3. Disposal Plan
3.1. Contaminated PPE:
-
Disposable gloves, weighing papers, and any other contaminated disposable items should be placed in a clearly labeled, sealed plastic bag and disposed of as hazardous solid waste.
3.2. Chemical Waste:
-
Unused this compound and any reaction byproducts should be collected in a designated, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Follow all institutional and local regulations for hazardous waste disposal.
4. Experimental Protocols
Detailed experimental protocols involving this compound should be written and approved by the institution's safety committee before any work begins. These protocols must incorporate the specific safety measures outlined in this document.
5. Mandatory Visualization
Caption: PPE selection workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
